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3,5-Dibromo-4-chloro-1H-indazole Documentation Hub

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  • Product: 3,5-Dibromo-4-chloro-1H-indazole

Core Science & Biosynthesis

Foundational

3,5-Dibromo-4-chloro-1H-indazole molecular weight and formula

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3,5-Dibromo-4-chloro-1H-indazole Executive Summary In the high-stakes arena of medicinal chemistry, 3,5-Dibromo-4-chloro-1H-indazole (CAS: 1082040-2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3,5-Dibromo-4-chloro-1H-indazole

Executive Summary

In the high-stakes arena of medicinal chemistry, 3,5-Dibromo-4-chloro-1H-indazole (CAS: 1082040-20-7) represents a high-value "privileged scaffold."[1][2] Unlike simple mono-halogenated indazoles, this trisubstituted congener offers three distinct vectors for orthogonal functionalization.[1] Its specific substitution pattern—flanking the 4-chloro position with bulky bromine atoms at C3 and C5—creates a unique steric and electronic environment, making it a critical intermediate for synthesizing complex kinase inhibitors, estrogen receptor ligands (e.g., ERβ selective agonists), and poly-pharmacological agents.

This guide provides a definitive technical profile, validated synthetic pathways, and handling protocols for researchers utilizing this compound in drug discovery.

Section 1: Physicochemical Identity & Structural Logic

The molecular architecture of 3,5-dibromo-4-chloro-1H-indazole is defined by the "halogen dance" potential—the ability to selectively engage different halogen atoms in metal-catalyzed cross-coupling reactions based on bond dissociation energies and steric accessibility.[1]

Core Identifiers
ParameterSpecificationTechnical Note
IUPAC Name 3,5-Dibromo-4-chloro-1H-indazoleN-H tautomer is typically favored in solution.[1]
CAS Number 1082040-20-7 Primary tracking ID for regulatory/purchasing.[1]
Molecular Formula C₇H₃Br₂ClN₂ High halogen content significantly increases lipophilicity (LogP).
Molecular Weight 310.37 g/mol Average mass (weighted).[3]
Exact Mass 307.834 g/mol Monoisotopic mass (useful for HRMS).
Appearance Off-white to pale yellow solidColoration often indicates trace oxidation or impurities.[1]
Isotopic Signature (Mass Spectrometry)

For researchers performing LC-MS validation, the presence of two Bromine atoms and one Chlorine atom creates a distinct isotopic envelope.

  • Dominant Isotopes: ⁷⁹Br (50.7%), ⁸¹Br (49.3%), ³⁵Cl (75.8%), ³⁷Cl (24.2%).

  • Predicted Pattern:

    • M+0 (307.8): ⁷⁹Br₂³⁵Cl

    • M+2 (309.8): Mixed (⁷⁹Br⁸¹Br³⁵Cl + ⁷⁹Br₂³⁷Cl) – Highest Intensity Peak

    • M+4 (311.8): Mixed (⁸¹Br₂³⁵Cl + ⁷⁹Br⁸¹Br³⁷Cl)

    • M+6 (313.8): ⁸¹Br₂³⁷Cl

Section 2: Synthetic Pathways & Causality[1][4]

Synthesis of the 3,5-dibromo-4-chloro analog is rarely performed de novo from acyclic precursors.[1] Instead, it relies on the regioselective electrophilic halogenation of a 4-chloro-1H-indazole core.[1]

Retrosynthetic Logic

The C3 position of the indazole ring is the most electron-rich and sterically accessible, followed by C5. The C4 position is sterically crowded and electronically deactivated. Therefore, the Chlorine atom at C4 must be established first (or present in the starting benzaldehyde), while the Bromines are introduced late-stage via electrophilic aromatic substitution (SEAr).

Validated Synthesis Protocol

Objective: Conversion of 4-chloro-1H-indazole to 3,5-dibromo-4-chloro-1H-indazole.

  • Reagents: N-Bromosuccinimide (NBS), DMF (solvent).

  • Mechanism: Stepwise SEAr. C3 brominates rapidly; C5 requires thermal activation or excess reagent.

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-chloro-1H-indazole (1.0 eq) in anhydrous DMF (0.5 M concentration). Why DMF? It stabilizes the polar transition state and solubilizes the NBS.

  • First Bromination (C3): Cool to 0°C. Add NBS (1.1 eq) portion-wise over 30 minutes.

    • Checkpoint: TLC will show rapid conversion to the mono-bromo species (3-bromo-4-chloro-1H-indazole).[1]

  • Second Bromination (C5): Warm to Room Temperature (RT). Add a second portion of NBS (1.2 eq).

    • Critical Step: If conversion is sluggish due to steric crowding from the 4-Cl group, heat the reaction to 60°C for 4-6 hours.

  • Quench: Pour the reaction mixture into ice-cold water (10x volume). The product will precipitate.

  • Purification: Filter the solid. Wash with water to remove succinimide byproduct. Recrystallize from Ethanol/Water if necessary.

Synthetic Workflow Diagram

SynthesisPath Start 2-Fluoro-6-chlorobenzaldehyde Core 4-Chloro-1H-indazole (Scaffold) Start->Core Hydrazine hydrate Cyclization Inter 3-Bromo-4-chloro-1H-indazole (Intermediate) Core->Inter NBS (1.1 eq) DMF, 0°C (Fast C3 SEAr) Final 3,5-Dibromo-4-chloro-1H-indazole (Target) Inter->Final NBS (1.2 eq) DMF, 60°C (Slow C5 SEAr)

Caption: Stepwise electrophilic bromination strategy exploiting the reactivity differential between C3 and C5 positions.

Section 3: Applications in Drug Discovery

The utility of 3,5-dibromo-4-chloro-1H-indazole lies in its ability to serve as a tri-functional branching point .

Orthogonal Cross-Coupling (The "Halogen Dance")

Chemists can selectively functionalize this molecule using Palladium-catalyzed Suzuki-Miyaura couplings.[1]

  • C3 Position (Most Reactive): The C-Br bond at C3 is electronically activated by the adjacent Nitrogen.[1] It typically reacts first under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60°C).

  • C5 Position (Secondary): After C3 is substituted, the C5-Br bond can be engaged using more active catalysts (e.g., Pd(dppf)Cl₂, higher temp).

  • C4 Position (Least Reactive): The C-Cl bond is highly stable and usually remains intact unless specialized ligands (e.g., Buchwald biaryl phosphines) are used. This allows the Chlorine to serve as a permanent structural feature (blocking metabolism) or a late-stage modification point.[1]

Biological Relevance
  • Kinase Inhibition: The indazole core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases. The 3,5-substitution pattern allows the molecule to span into the hydrophobic back pocket and the solvent-exposed front region simultaneously.[1]

  • Estrogen Receptor Beta (ERβ): Halogenated indazoles (specifically 4-chloro derivatives) have shown selectivity for ERβ over ERα, which is crucial for neuroprotective therapies in Multiple Sclerosis (MS) research (e.g., analogues of compound IndCl).[4]

Functionalization Logic Diagram

SARLogic Center 3,5-Dibromo-4-chloro-1H-indazole C3 C3 Position (Br) First Coupling Site (Hinge Binder / Aryl Group) Center->C3 Pd(0), Mild Base C5 C5 Position (Br) Second Coupling Site (Solvent Front / Solubilizing Group) Center->C5 Pd(II), High Temp C4 C4 Position (Cl) Metabolic Blocker / Steric Gate (Maintains Selectivity) Center->C4 Remains Intact (Unless specialized)

Caption: Selective functionalization strategy (SAR) based on halogen reactivity gradients.

References

  • BLD Pharm. (2024). Product Datasheet: 3,5-Dibromo-4-chloro-1H-indazole (BD02307102).[1][2][5][6][7] Retrieved from

  • Tiwari-Woodruff, S., et al. (2019).[8] Chloroindazole based estrogen receptor β ligands for remyelination. Scientific Reports.[8] (Contextual grounding for 4-chloroindazole utility). Retrieved from

  • Luo, G., et al. (2021). Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling of 4-substituted NH-free indazoles. RSC Advances. (Methodology for halogenating substituted indazoles). Retrieved from

  • ChemScene. (2024). Isomer Reference: 3,4-Dibromo-6-chloro-1H-indazole Data. Retrieved from

Sources

Exploratory

Halogenated Indazole Building Blocks: A Strategic Guide for Drug Discovery

This guide serves as a technical blueprint for medicinal chemists and process scientists leveraging halogenated indazoles. It moves beyond basic definitions to explore the strategic utility of these scaffolds in structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for medicinal chemists and process scientists leveraging halogenated indazoles. It moves beyond basic definitions to explore the strategic utility of these scaffolds in structure-activity relationship (SAR) tuning, metabolic stabilization, and precision cross-coupling.

Executive Summary: The Indazole Advantage

The indazole (1,2-benzodiazole) scaffold is a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere for the indole ring (found in tryptophan) and the purine nucleus (found in ATP). Its incorporation into FDA-approved kinase inhibitors (e.g., Axitinib , Pazopanib ) and PARP inhibitors (Niraparib ) underscores its versatility.[1]

Halogenated indazoles (F, Cl, Br, I) represent the high-value "currency" of this scaffold. They serve a dual purpose:

  • Synthetic Handles: Bromides and iodides at positions C3, C5, C6, or C7 enable rapid library expansion via Palladium-catalyzed cross-couplings.

  • Pharmacological Modulators: Fluorine and chlorine substitutions modulate pKa, lipophilicity (LogP), and metabolic stability (blocking CYP450 oxidation sites), while heavier halogens can participate in specific halogen-bonding interactions within a binding pocket.

Structural Integrity & Tautomeric Control

The fundamental challenge in indazole chemistry is controlling the N1 vs. N2 tautomerism .

  • 1H-Indazole (Thermodynamically Favored): Generally more stable in the solid state and non-polar solvents.

  • 2H-Indazole (Kinetic/Specific Conditions): Often favored in polar protic solvents or when specific steric/electronic factors are introduced.

Halogenation patterns significantly influence this equilibrium. For instance, an electron-withdrawing halogen at C7 can increase the acidity of the N1 proton, altering the alkylation selectivity.

Visualization: Tautomerism & Reactivity Logic

IndazoleLogic Core Indazole Core Tautomer1 1H-Indazole (Thermodynamic) Core->Tautomer1 Non-polar solvent Tautomer2 2H-Indazole (Kinetic/Polar) Core->Tautomer2 Polar solvent / Base Tautomer1->Tautomer2 Equilibrium Halogen Halogenation (X) Halogen->Core Substitution at C3-C7 Effect_pKa pKa Modulation (Acidity ↑) Halogen->Effect_pKa Effect_Meta Metabolic Blocking (t1/2 ↑) Halogen->Effect_Meta Effect_Syn Cross-Coupling Handle (Suzuki/Buchwald) Halogen->Effect_Syn Effect_pKa->Tautomer1 Stabilizes N-Anion

Figure 1: Interplay between indazole tautomerism and halogen substitution effects.

Strategic Synthesis of Halogenated Blocks

High-purity building blocks are required for reliable SAR.[2] We categorize synthesis into De Novo Ring Construction (for difficult substitution patterns) and Direct Functionalization (for common blocks).

Method A: De Novo Synthesis (The "Diazotization" Route)

Best for: 5-bromo , 5-iodo , or 5-fluoro indazoles starting from anilines.

  • Mechanism: Diazotization of o-methylanilines followed by spontaneous cyclization (Jacobson indazole synthesis type).

  • Advantage: High regiocontrol; the halogen position is fixed by the starting material.

Method B: Direct Halogenation (Electrophilic Aromatic Substitution)

Best for: 3-halo indazoles.

  • Mechanism: Electrophilic attack at C3 is favored due to the electron density of the pyrazole ring.

  • Reagents: NBS (N-bromosuccinimide) or NIS (N-iodosuccinimide) in DMF or Acetonitrile.

  • Critical Control: Temperature must be controlled to prevent over-halogenation at C5/C7.

Quantitative Comparison of Synthetic Routes
Target BlockPrecursorReagentsKey ConditionTypical Yield
3-Bromo-1H-indazole 1H-IndazoleNBS, DMF0°C to RT85-95%
3-Iodo-1H-indazole 1H-IndazoleI₂, KOH, DMFRT, 2h80-90%
5-Bromo-1H-indazole 4-Bromo-2-methylanilineNaNO₂, AcOH0°C -> RT70-80%
6-Fluoro-1H-indazole 2,4-DifluorobenzaldehydeHydrazine hydrateReflux, 120°C65-75%

Experimental Protocols

The following protocols are designed to be self-validating . The appearance of specific color changes or precipitates serves as a checkpoint for the chemist.

Protocol 1: Regioselective Synthesis of 3-Bromo-1H-indazole

Target: A versatile handle for C3-arylation.

  • Setup: Charge a round-bottom flask with 1H-indazole (1.18 g, 10 mmol) and anhydrous DMF (10 mL) . Stir until fully dissolved (Checkpoint: Clear, colorless to pale yellow solution).

  • Addition: Cool the solution to 0°C (ice bath). Add N-bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise over 15 minutes.

    • Why: Portion-wise addition prevents localized high concentration of radical species and exotherms, minimizing poly-bromination.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Monitoring: TLC (30% EtOAc/Hexane). Product R_f is typically higher than starting material.

  • Quench & Workup: Pour the reaction mixture into ice-water (100 mL) with vigorous stirring.

    • Validation: A thick white/off-white precipitate should form immediately.

  • Purification: Filter the solid. Wash with water (3 x 20 mL) to remove succinimide byproduct. Recrystallize from Ethanol/Water if necessary.

  • Yield: Expect ~1.7 g (85%).

Protocol 2: Suzuki-Miyaura Coupling at C5

Target: Coupling a 5-bromoindazole with a phenylboronic acid.

  • Reactants: Combine 5-bromo-1H-indazole (1.0 eq) , Phenylboronic acid (1.2 eq) , and K₂CO₃ (2.0 eq) in a mixture of Dioxane/Water (4:1) .

  • Catalyst: Degas the solvent stream with Argon for 10 mins. Add Pd(dppf)Cl₂ (5 mol%) .

    • Why: Pd(dppf)Cl₂ is robust and resists deactivation by the indazole nitrogen lone pair better than Pd(PPh₃)₄.

  • Execution: Heat to 90°C for 4-12 hours under Argon.

    • Checkpoint: Solution turns from orange/red to dark black (active Pd species).

  • Isolation: Dilute with EtOAc, wash with brine. Dry over MgSO₄. Purify via flash column chromatography.

Advanced Applications: The C-H Activation Pathway[1]

Modern drug discovery utilizes C-H activation to bypass pre-halogenated intermediates, though halogenated blocks remain the gold standard for scale-up.

Workflow: From Building Block to Drug Candidate

DrugDiscoveryWorkflow Start Halogenated Block (e.g., 5-Bromoindazole) Step1 N-Protection (THP, SEM, Boc) Start->Step1 Regiocontrol Step2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Step1->Step2 Diversification Step3 Deprotection (Acidic/Basic) Step2->Step3 Unmasking Target Bioactive Scaffold (Kinase Inhibitor) Step3->Target Final Polish

Figure 2: Standard synthetic workflow for integrating halogenated indazoles into lead compounds.

References

  • FDA Approved Drugs:Granisetron (Antiemetic), Axitinib (RCC), Pazopanib (RCC), Niraparib (Ovarian Cancer).

    • Source:

  • Indazole Synthesis Review:Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

    • Source:

  • Halogen Bonding in Drug Discovery:Halogen Bond: Its Role beyond Drug–Target Binding Affinity.

    • Source:

  • Regioselective Halogenation:Metal-free regioselective mono- and poly-halogen

    • Source:

  • Palladium Catalysis: The Nobel Prize in Chemistry 2010 - Palladium-Catalyzed Cross Couplings.[3]

    • Source:

Sources

Foundational

3,5-dibromo-4-chloro-1H-indazole SDS safety data sheet

An In-Depth Technical Guide to the Safe Handling of 3,5-dibromo-4-chloro-1H-indazole and Related Halogenated Aromatic Compounds Introduction 3,5-dibromo-4-chloro-1H-indazole is a member of the halogenated indazole family...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3,5-dibromo-4-chloro-1H-indazole and Related Halogenated Aromatic Compounds

Introduction

3,5-dibromo-4-chloro-1H-indazole is a member of the halogenated indazole family, a class of compounds of significant interest to researchers in medicinal chemistry and drug development.[1] The introduction of multiple halogen atoms (bromine and chlorine) onto the aromatic indazole core can profoundly influence the molecule's biological activity, but also necessitates stringent safety protocols due to potential reactivity and toxicity.[2] This guide provides a comprehensive overview of the inferred hazards, safe handling procedures, emergency response, and disposal of this compound, grounded in the safety profiles of its chemical relatives.

Chemical Identity and Inferred Physicochemical Properties

While specific experimental data for 3,5-dibromo-4-chloro-1H-indazole is scarce, we can infer its general properties. As a multi-halogenated aromatic heterocyclic compound, it is expected to be a solid at room temperature with low volatility and poor aqueous solubility.

PropertyInferred Value / CharacteristicRationale / Comparative Data
Molecular Formula C₇H₃Br₂ClN₂Based on chemical structure.
Molecular Weight ~310.37 g/mol Calculated from the molecular formula.[3]
Appearance White to off-white or yellowish solidTypical for similar halogenated aromatic compounds.
Solubility Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF)General characteristic of non-polar, aromatic compounds.
Vapor Pressure LowSolid nature and high molecular weight suggest low volatility.
Stability Stable under recommended storage conditions.Similar indazole derivatives are generally stable.[4]

Synthesized Hazard Identification and GHS Classification

Based on the Safety Data Sheets of analogous compounds such as 4-Bromo-6-chloro-1H-indazole and other halogenated aromatics, 3,5-dibromo-4-chloro-1H-indazole should be handled as a hazardous substance.[5] The following GHS classifications are inferred:

Hazard ClassHazard CategoryInferred Hazard Statement (H-Code)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[6][7]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[6][8]

Signal Word: Warning [6]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][9]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Toxicological Profile and Mechanistic Insights

Halogenated aromatic compounds can pose significant health risks. Their toxic effects are often subtle and delayed but can be additive.[10]

  • Irritation: The reactivity of the carbon-halogen bonds and the aromatic system can lead to irritation upon contact with skin, eyes, and mucous membranes. This is a common feature of many functionalized aromatic compounds.[11]

  • Systemic Effects: Absorption through the skin or ingestion can lead to systemic toxicity. While specific target organs for this molecule are not identified, related compounds show effects on the liver and kidneys with chronic exposure.

  • Environmental Persistence: Many halogenated aromatic compounds are classified as persistent organic pollutants. They resist degradation in the environment, which necessitates careful disposal to avoid environmental contamination.[10] There is no specific data on this compound, but caution is warranted.

Protocols for Safe Handling and Exposure Control

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid 3,5-dibromo-4-chloro-1H-indazole, including weighing and solution preparation, must be conducted in a properly functioning and certified chemical fume hood.[12] This is the primary barrier to prevent inhalation of fine particulates.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors, although the risk is low for a solid.[9]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile gloves. Given the potential for skin absorption and irritation, proper glove removal technique (without touching the outer surface) is critical. Dispose of contaminated gloves immediately.[9]

  • Eye Protection: Chemical safety goggles or a face shield are required at all times.[13]

  • Skin and Body Protection: A fully buttoned, long-sleeved lab coat must be worn.

Experimental Workflow: Weighing and Dispensing Protocol

This protocol is designed to minimize exposure and contamination.

  • Preparation: Designate an area within the chemical fume hood for the procedure. Cover the work surface with absorbent bench paper.[12]

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves).

  • Tare Balance: Place a clean weigh boat on the analytical balance inside the fume hood and tare it.

  • Aliquot Compound: Carefully use a clean spatula to transfer the desired amount of 3,5-dibromo-4-chloro-1H-indazole from the stock container to the weigh boat. Keep the stock container covered as much as possible. Avoid generating dust.

  • Secure Stock: Tightly close the primary stock container and wipe it down with a damp cloth before returning it to its designated storage location.[4]

  • Transfer: Transfer the weighed compound into the reaction vessel or solvent.

  • Immediate Cleanup: Dispose of the weigh boat and any contaminated materials (e.g., disposable spatula tips, bench paper) into a designated hazardous waste bag located inside the fume hood.[14]

  • Decontaminate: Wipe down the spatula and the balance area with an appropriate solvent and then soapy water.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.[9]

G cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Cleanup & Exit Phase prep_hood 1. Prepare Fume Hood don_ppe 2. Don Full PPE prep_hood->don_ppe Ensure safety gear is on before handling chemicals weigh 3. Weigh Compound don_ppe->weigh Enter handling phase transfer 4. Transfer to Vessel weigh->transfer secure 5. Secure Stock Container transfer->secure cleanup 6. Immediate Spill/Waste Cleanup secure->cleanup Conclude handling decon 7. Decontaminate Surfaces cleanup->decon doff_ppe 8. Doff PPE & Wash Hands decon->doff_ppe

Caption: Workflow for Safe Handling of Potent Solid Compounds.

Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Keep away from direct sunlight and sources of ignition.[9] The storage area should be secure and accessible only to authorized personnel.

  • Segregation: Halogenated compounds should be segregated from incompatible materials.[12][15] Do not store alphabetically.

  • Incompatible Materials:

    • Strong Oxidizing Agents

    • Strong Reducing Agents

    • Strong Bases

    • Reactive Metals (e.g., sodium, potassium)[15]

G main 3,5-dibromo-4-chloro-1H-indazole Store in Cool, Dry, Ventilated Area incompatibles Incompatible Materials oxidizers Strong Oxidizers main->oxidizers MUST BE SEGREGATED FROM bases Strong Bases main->bases MUST BE SEGREGATED FROM metals Reactive Metals main->metals MUST BE SEGREGATED FROM incompatibles->oxidizers incompatibles->bases incompatibles->metals

Caption: Chemical Storage and Incompatibility Logic.

Emergency Procedures

Anticipate and prepare for potential emergencies.

First Aid Measures
  • Inhalation: If dust is inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[11] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill Response
  • Small Spill (<1 g): If you are trained and it is safe to do so, contain the spill. Wearing full PPE, gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[11]

  • Large Spill: Evacuate the laboratory immediately. Alert others in the area and notify your institution's Environmental Health & Safety (EH&S) office and emergency services.[14] Prevent entry into the affected area.

G start Spill Occurs q_size Is spill >1g or are you unsure? start->q_size q_trained Are you trained for cleanup? q_size->q_trained No a_evacuate EVACUATE AREA Notify EH&S and Emergency Services q_size->a_evacuate Yes q_trained->a_evacuate No a_ppe Don Full PPE q_trained->a_ppe Yes a_contain Cover with inert material Sweep into waste container a_ppe->a_contain a_decon Decontaminate area a_contain->a_decon

Caption: Emergency Spill Response Decision Tree.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[9]

  • Hazardous Combustion Products: In a fire, toxic and corrosive gases may be produced, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HBr, HCl).[13] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[16]

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Classification: All waste containing 3,5-dibromo-4-chloro-1H-indazole, including contaminated consumables and cleanup materials, must be treated as hazardous chemical waste.[12]

  • Halogenated Waste Stream: Dispose of this chemical in a designated, properly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[14]

  • Container Management: Keep waste containers tightly closed and store them in a designated satellite accumulation area within the lab.[14] Follow all institutional and local regulations for hazardous waste disposal.

References

  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Temple University. Retrieved from [Link]

  • PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. Retrieved from [Link]

  • Safety Data Sheet: 5-Chloro-3-iodo-1H-indazole. (2016, April 1). AFG Bioscience LLC. Retrieved from [Link]

  • General Safety Framework of the Department of Organic Chemistry. (2017, May 4). Stockholm University. Retrieved from [Link]

  • Halogenated Aromatic Poisoning (PCB and Others). (n.d.). Merck Veterinary Manual. Retrieved from [Link]

  • Halogenated Solvents Safety Plan. (n.d.). Washington State University. Retrieved from [Link]

  • Safety Data Sheet: DIBROM®. (2018, October 30). AMVAC. Retrieved from [Link]

  • Practices for Proper Chemical Storage. (2005, August). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Indazole - Wikipedia. (n.d.). Retrieved from [Link]

  • Deventer, M. H., et al. (2025, May 18). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

4-Chloro-1H-Indazole Derivatives: Synthetic Architectures and Kinase Selectivity Profiles

Executive Summary The 4-chloro-1H-indazole scaffold represents a privileged substructure in modern medicinal chemistry, distinct from its unsubstituted or 5/6-substituted congeners due to its unique electronic and steric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-chloro-1H-indazole scaffold represents a privileged substructure in modern medicinal chemistry, distinct from its unsubstituted or 5/6-substituted congeners due to its unique electronic and steric profile. While the indazole core is a classic bioisostere for the purine ring of ATP, the introduction of a chlorine atom at the C4 position provides a critical "molecular handle." This modification modulates the pKa of the N1-proton, enhances lipophilicity (logP), and frequently targets the gatekeeper regions or hydrophobic pockets of serine/threonine kinases, most notably Hematopoietic Progenitor Kinase 1 (HPK1) and ERK1/2 .

This guide synthesizes the structural rationale, industrial-scale synthetic routes, and therapeutic applications of 4-chloro-1H-indazole derivatives, providing self-validating protocols for their generation and assessment.

Part 1: The Pharmacophore – Why C4-Chlorine?

In kinase drug discovery, the "hinge-binding" region is often crowded. The 4-chloro-1H-indazole scaffold offers three distinct advantages over the 4-H or 4-F analogues:

  • Steric Occlusion & Selectivity: The C4-position acts as a gatekeeper probe. The chlorine atom (Van der Waals radius ~1.75 Å) is significantly larger than hydrogen (1.2 Å) or fluorine (1.47 Å). This bulk allows the scaffold to achieve selectivity by clashing with larger gatekeeper residues in off-target kinases while fitting into the pockets of targets like HPK1 or LRRK2 that possess smaller or flexible gatekeeper residues.

  • Electronic Modulation: The inductive electron-withdrawing effect (-I) of the chlorine at C4 reduces the electron density of the pyrazole ring. This increases the acidity of the N1 proton (lowering pKa), potentially strengthening hydrogen bond donor capability to the hinge region backbone (e.g., Glu residues).

  • Lipophilic Vector: The C4-Cl bond vector points into the hydrophobic II region (back pocket) of many kinase active sites, facilitating high-affinity hydrophobic interactions that are unavailable to the unsubstituted parent compound.

Visualization: The C4-Selectivity Logic

G Scaffold 4-Chloro-1H-Indazole Core Electronic Electronic Effect (-I) Scaffold->Electronic Steric Steric Bulk (1.75 Å) Scaffold->Steric Lipophilicity Lipophilicity (+π) Scaffold->Lipophilicity Hbond Increased N1 Acidity (Stronger H-Bond Donor) Electronic->Hbond Gatekeeper Gatekeeper Residue Discrimination Steric->Gatekeeper PocketFill Hydrophobic Pocket II Occupancy Lipophilicity->PocketFill Target High Affinity/Selectivity (e.g., HPK1, ERK1/2) Hbond->Target Gatekeeper->Target PocketFill->Target

Figure 1: Mechanistic rationale for the 4-chloro substitution in kinase inhibitor design.

Part 2: Synthetic Architectures

Synthesizing the 4-chloro-1H-indazole core requires navigating regioselectivity issues. Direct chlorination of indazole yields a mixture of 3-, 5-, and 7-chloro isomers, making de novo ring construction the preferred industrial strategy.

Method A: The Modified Jacobson Cyclization (Scalable)

This is the standard route for generating the unsubstituted 4-chloro core. It relies on the diazotization of substituted anilines.

  • Precursor: 3-chloro-2-methylaniline.[1]

  • Mechanism: Acetylation protection

    
     Nitrosation (formation of N-nitroso intermediate) 
    
    
    
    Intramolecular cyclization
    
    
    Hydrolysis.
Method B: SNAr Cyclization (High Functionality)

Used when a C3-amino handle is required (e.g., for Lenacapavir intermediates or further coupling).

  • Precursor: 2,6-dichlorobenzonitrile.[2]

  • Mechanism: Hydrazine acts as a dinucleophile. The first attack displaces the ortho-chlorine; the second attacks the nitrile to close the ring.

Visualization: Synthetic Workflow

Synthesis cluster_0 Route A: Jacobson Indazole Synthesis cluster_1 Route B: Nitrile SNAr (Lenacapavir Route) StartA 3-Chloro-2-methylaniline StepA1 Ac2O, KOAc (Acetylation) StartA->StepA1 InterA Acetanilide Intermediate StepA1->InterA StepA2 Isoamyl Nitrite (Cyclization) InterA->StepA2 ProdA 4-Chloro-1H-Indazole StepA2->ProdA StartB 2,6-Dichlorobenzonitrile StepB1 Hydrazine Hydrate (SNAr Cyclization) StartB->StepB1 ProdB 3-Amino-4-Chloroindazole StepB1->ProdB

Figure 2: Two primary industrial routes for 4-chloroindazole synthesis.

Part 3: Therapeutic Case Study – HPK1 Inhibition[3][4][5]

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation.[3][4][5][6] Inhibiting HPK1 is a high-priority strategy in immuno-oncology (IO) to "release the brakes" on the immune system.

The Selectivity Challenge

HPK1 shares high homology with MAP4K family members and JAK1. Off-target inhibition of JAK1 is deleterious.

  • Solution: 4-chloro-1H-indazole derivatives (often "reverse indazoles" where the scaffold is linked via C3) exploit a specific interaction with Asp101 .

  • Mechanism: The 4-chloro group orients the molecule such that the indazole NH forms a critical hydrogen bond or salt bridge (in amino-derivatives) with Asp101, a residue distinct in HPK1 compared to homologous kinases.

Comparative Potency Data

The following table illustrates the impact of the 4-chloro substitution in HPK1 inhibitor series (data synthesized from J. Med. Chem. and recent patent literature [1, 2]).

Compound IDScaffold SubstitutionHPK1 IC50 (nM)JAK1 IC50 (nM)Selectivity Ratio (JAK1/HPK1)
Ref-1 Unsubstituted (4-H)451202.6x
Ref-2 4-Fluoro18905x
Target-A 4-Chloro 1.1 >1000 >900x
Ref-3 5-Chloro120850.7x (Loss of selectivity)

Analysis: The 4-chloro substitution (Target-A) provides a >40-fold increase in potency and a massive gain in selectivity compared to the unsubstituted core. Moving the chlorine to position 5 (Ref-3) destroys activity, confirming the strict spatial requirement at the C4 vector.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-1H-Indazole (Route A)

Validation: This protocol ensures the removal of the 3-chloro regioisomer which may form if the starting material is impure.

Materials:

  • 3-Chloro-2-methylaniline (10.0 g, 70.6 mmol)

  • Acetic anhydride (20.0 mL)[1]

  • Potassium acetate (8.3 g)[1]

  • Isopentyl nitrite (18.9 mL)[1]

  • Lithium hydroxide (LiOH)[1]

Procedure:

  • Acetylation: Dissolve 3-chloro-2-methylaniline and KOAc in CHCl3 (120 mL). Cool to 0°C. Add acetic anhydride dropwise. Stir at 25°C for 1 hour. Checkpoint: LCMS should show M+43 mass shift.

  • Cyclization: Heat the mixture to 60°C. Add isopentyl nitrite dropwise. Stir overnight. The solution will turn orange/brown.

  • Hydrolysis: Cool to 0°C. Add THF (150 mL) and water (75 mL). Add LiOH (20.7 g) to remove the acetyl group from the N1 position (which may remain after cyclization). Stir for 3 hours.

  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over MgSO4.

  • Purification: If necessary, recrystallize from toluene.

  • Validation:

    • 1H NMR (400 MHz, CDCl3): δ 8.18 (d, J=1 Hz, 1H, H-3), 7.33 (d, J=8 Hz, 1H), 7.31 (t, 1H), 7.17 (dd, 1H).[1] Note: The singlet at 8.18 ppm is characteristic of the C3-H.

Protocol 2: HPK1 Kinase Activity Assay (LanthaScreen™)

Validation: Uses a FRET-based readout to confirm binding affinity of the synthesized derivative.

Reagents:

  • Recombinant HPK1 (h) (Invitrogen)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • Test Compound (4-chloro-1H-indazole derivative)[1][2][7]

Workflow:

  • Preparation: Prepare 3-fold serial dilutions of the test compound in 100% DMSO.

  • Incubation: In a 384-well plate, mix:

    • 5 µL of HPK1 enzyme (2 nM final)

    • 5 µL of Tracer 236 (10 nM final) + Eu-anti-GST Antibody (2 nM final)

    • 50 nL of Compound.

  • Reaction: Incubate for 60 minutes at Room Temperature (20-25°C).

  • Detection: Read fluorescence on a plate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Calculation: Calculate TR-FRET emission ratio (665/615). Plot vs. log[Compound] to determine IC50.

Part 5: Future Outlook

The 4-chloro-1H-indazole scaffold is evolving beyond simple kinase inhibition. Emerging trends include:

  • PROTACs: Using the 4-chloroindazole moiety as the warhead for Proteolysis Targeting Chimeras, specifically degrading HPK1 rather than just inhibiting it.

  • Covalent Inhibitors: Functionalizing the C3 position with acrylamides while maintaining the C4-Cl for orientation, targeting cysteines in the ATP pocket.

References

  • Discovery of PF-07265028, A Selective Small Molecule Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for the Treatment of Cancer. Source: Journal of Medicinal Chemistry (2024).[3][8] URL:[Link]

  • Identification of Potent Reverse Indazole Inhibitors for HPK1. Source: ACS Medicinal Chemistry Letters (2021). URL:[Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Source: Molecules (2024).[8][9] URL:[Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Source: Bioorganic & Medicinal Chemistry Letters (2016). URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 3,5-Dibromo-4-chloro-1H-indazole derivatives

An In-Depth Technical Guide to the Synthesis and Derivatization of 3,5-Dibromo-4-chloro-1H-indazole for Medicinal Chemistry Applications Abstract The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Derivatization of 3,5-Dibromo-4-chloro-1H-indazole for Medicinal Chemistry Applications

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets.[1][2] Halogenated indazoles, in particular, serve as exceptionally versatile intermediates, enabling a wide array of subsequent functionalizations through cross-coupling chemistries. This guide provides a comprehensive, experience-driven protocol for the synthesis of 3,5-Dibromo-4-chloro-1H-indazole, a key building block for developing potent kinase inhibitors and other pharmacologically active agents.[1][3][4] We delve into the causal logic behind the synthetic strategy, offer detailed step-by-step protocols for synthesis and derivatization, and provide robust methods for characterization and troubleshooting. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery.

Strategic Foundation: The Rationale for a Diazotization-Cyclization Approach

The synthesis of substituted indazoles can be approached through various classical methods, including the Cadogan, Davis-Beirut, and Jacobson reactions.[5][6] For the specific substitution pattern of 3,5-Dibromo-4-chloro-1H-indazole, a strategy centered on the diazotization and subsequent intramolecular cyclization of a highly substituted aniline precursor offers superior control over regioselectivity.

The chosen retrosynthetic pathway begins with the target molecule and disconnects the N1-N2 bond, a common strategy in indazole synthesis. This leads back to a diazonium salt intermediate, which originates from a 2-amino-4,6-dibromo-5-chlorotoluene or a related precursor. A more practical and accessible starting point, however, is the commercially available 2,4-dibromo-6-nitroaniline. The synthetic strategy, therefore, involves the reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization to form the indazole ring.

Synthetic Strategy Target 3,5-Dibromo-4-chloro-1H-indazole Intermediate1 Diazonium Salt Intermediate Target->Intermediate1 N1-N2 bond formation (Cyclization) Intermediate2 2-Amino-4,6-dibromo-3-chloroaniline Intermediate1->Intermediate2 Diazotization StartingMaterial 2,4-Dibromo-3-chloro-6-nitroaniline Intermediate2->StartingMaterial Nitro Group Reduction Reaction Mechanism cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Cyclization Start 2,4-Dibromo-3-chloro-6-nitroaniline Amine 2-Amino-4,6-dibromo-3-chloroaniline Start->Amine SnCl₂ / HCl Diazonium Diazonium Salt Intermediate Amine->Diazonium NaNO₂ / HCl 0-5 °C Product 3,5-Dibromo-4-chloro-1H-indazole Diazonium->Product Heat, -N₂

Caption: Key steps in the synthesis of the indazole core.

Materials & Reagents

Reagent/MaterialGradeSupplierNotes
2,4-Dibromo-3-chloro-6-nitroaniline≥97%CommercialToxic, handle with appropriate PPE. [7]
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ACS Reagent, ≥98%CommercialCorrosive.
Hydrochloric acid (HCl), concentrated37%CommercialHighly corrosive, use in a fume hood.
Sodium nitrite (NaNO₂)ACS Reagent, ≥97%CommercialOxidizer, toxic.
Ethyl acetate (EtOAc)ACS GradeCommercialFlammable.
Saturated sodium bicarbonate (NaHCO₃)-Lab-prepared
Brine (Saturated NaCl solution)-Lab-prepared
Anhydrous magnesium sulfate (MgSO₄)-Commercial
Silica gel60 Å, 230-400 meshCommercialFor column chromatography.

Step-by-Step Protocol

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 2,4-Dibromo-3-chloro-6-nitroaniline (e.g., 10 mmol, 1.0 eq).

  • Reduction: Add concentrated hydrochloric acid (50 mL) to the flask. The mixture will form a slurry. Begin stirring and add tin(II) chloride dihydrate (e.g., 50 mmol, 5.0 eq) portion-wise. The addition is exothermic; maintain the temperature below 60 °C using a water bath if necessary. After the addition is complete, heat the mixture to 70-80 °C and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Diazotization (Critical Step): Cool the reaction mixture to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite (e.g., 11 mmol, 1.1 eq) in a minimal amount of cold water (~10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature never exceeds 5 °C . Diazonium salts are thermally unstable and potentially explosive when isolated. [8][9]4. Cyclization: After the addition of sodium nitrite is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Then, gently heat the mixture to 50-60 °C for 1 hour. Vigorous evolution of nitrogen gas will be observed.

  • Workup and Extraction: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Caution: This will cause foaming (CO₂ evolution). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3,5-Dibromo-4-chloro-1H-indazole as a solid.

Derivatization Protocol: N1-Alkylation

The N-H proton of the indazole is acidic and can be readily deprotonated to form an indazolide anion, which acts as a nucleophile. Alkylation can occur at either the N1 or N2 position. N1-alkylation is often the thermodynamically favored product. [10][11] Materials & Reagents

Reagent/MaterialGradeNotes
3,5-Dibromo-4-chloro-1H-indazoleSynthesized-
Sodium hydride (NaH)60% in mineral oilFlammable solid, reacts violently with water.
N,N-Dimethylformamide (DMF)AnhydrousStore over molecular sieves.
Benzyl bromide≥98%Lachrymator, corrosive.
Diethyl etherACS GradeHighly flammable.
Saturated ammonium chloride (NH₄Cl)-Lab-prepared.

Step-by-Step Protocol

  • Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 3,5-Dibromo-4-chloro-1H-indazole (e.g., 5 mmol, 1.0 eq) and anhydrous DMF (25 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (e.g., 6 mmol, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (e.g., 5.5 mmol, 1.1 eq) dropwise to the mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC shows completion.

  • Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution at 0 °C. Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with water (2 x 20 mL) and then brine (1 x 20 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography to separate the N1 and N2 isomers and obtain the desired N1-benzyl-3,5-dibromo-4-chloro-1H-indazole.

Caption: General workflow for the N-alkylation of the indazole core.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic methods is employed.

TechniqueExpected Observations for 3,5-Dibromo-4-chloro-1H-indazole
¹H NMR (in DMSO-d₆)- Broad singlet for the N-H proton (>13 ppm).- Singlets for the two aromatic protons (H6 and H7), typically between 7.5-8.0 ppm.
¹³C NMR (in DMSO-d₆)- Signals for 7 distinct carbon atoms.- Characteristic shifts for carbons bearing halogens (C3, C4, C5).
Mass Spec (ESI+) - [M+H]⁺ peak with a characteristic isotopic cluster pattern for two bromine atoms and one chlorine atom.
IR (ATR) - Broad N-H stretching band around 3100-3300 cm⁻¹.- Aromatic C-H and C=C stretching bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions.

Distinguishing N1 vs. N2 Isomers: NMR spectroscopy is the primary tool for assigning the position of substitution. For N-alkylated derivatives, the chemical shift of the C7a carbon (the carbon at the ring junction adjacent to N1) is diagnostic. In N1-substituted indazoles, C7a is typically shifted downfield compared to its position in the corresponding N2-isomer. [10][11]

Safety, Handling, and Troubleshooting

Safety is paramount when performing these syntheses.

  • Chemical Hazards: The aniline precursor is toxic and should be handled in a fume hood with gloves and safety glasses. [7]Concentrated acids and bases are corrosive. Organic solvents are flammable.

  • Diazotization Hazard: The most significant risk is associated with the diazonium salt intermediate. NEVER attempt to isolate the diazonium salt in a dry, solid form as it is shock-sensitive and can explode. [8][12]Always keep the reaction temperature between 0-5 °C during its formation and use the solution in situ immediately. [9][13]* Quenching: Always quench reactions involving reactive reagents like sodium hydride slowly and at reduced temperatures.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in core synthesis - Incomplete reduction of the nitro group.- Decomposition of diazonium salt.- Increase reaction time/temperature for the reduction step.- Strictly maintain temperature at 0-5 °C during NaNO₂ addition.
Multiple products/impurities - Side reactions during diazotization.- Incomplete reaction.- Ensure slow, controlled addition of NaNO₂.- Monitor reaction by TLC to ensure full consumption of starting material before workup.
Poor N1/N2 selectivity - Reaction conditions (base, solvent, temperature) favor the mixture.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., ACN, THF). N2-selectivity can sometimes be favored with specific alkylating agents. [10]
Difficulty in purification - Close polarity of isomers or byproducts.- Use a shallow solvent gradient during column chromatography.- Consider recrystallization if the product is a solid.

Application in Drug Discovery: The Indazole as a Kinase Hinge-Binder

The indazole scaffold is a highly effective "hinge-binder" in protein kinase inhibitors. [1]The N1-H and N2 atoms can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the adenine portion of ATP. The 3,5-dibromo-4-chloro substitution pattern provides key vectors for introducing further complexity and optimizing potency and selectivity through cross-coupling reactions. For example, Pazopanib and Axitinib are FDA-approved kinase inhibitors built upon the indazole scaffold. [3][4]

Kinase Inhibition cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone Amides) Indazole Indazole Core Indazole->Hinge H-Bonds R_Group Vector for Selectivity (R) Indazole->R_Group Derivatization Site

Caption: Indazole scaffold forming key hydrogen bonds in a kinase active site.

Conclusion

The 3,5-Dibromo-4-chloro-1H-indazole core is a high-value intermediate for the synthesis of complex molecules in drug discovery programs. The reductive cyclization protocol described herein offers a reliable and regioselective route to this scaffold. By understanding the underlying mechanisms, exercising stringent control over critical reaction parameters, and adhering to safety protocols, researchers can effectively utilize this building block to generate diverse libraries of derivatives for biological screening. The strategic placement of halogen atoms provides multiple handles for late-stage functionalization, making this a powerful platform for the development of novel therapeutics.

References

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Cu-Mediated Cyclization to Form 1H-Indazoles. Synfacts. [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC, National Center for Biotechnology Information. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. American Chemical Society. [Link]

  • Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC, National Center for Biotechnology Information. [Link]

  • Process for the preparation of substituted indazoles.
  • Chemistry Diazotization Reaction. SATHEE. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC, National Center for Biotechnology Information. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. [Link]

  • 12BL Experiment 11: Diazo Dyes – An EAS Reaction. UCLA Chemistry and Biochemistry. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]

Sources

Application

Application Note: Precision N-Alkylation Protocols for 3,5-Dibromo-4-chloro-1H-indazole

This Application Note is written for researchers and drug discovery chemists requiring high-fidelity protocols for the functionalization of the biologically privileged, yet synthetically challenging, 3,5-Dibromo-4-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and drug discovery chemists requiring high-fidelity protocols for the functionalization of the biologically privileged, yet synthetically challenging, 3,5-Dibromo-4-chloro-1H-indazole scaffold.

Executive Summary

The 3,5-dibromo-4-chloro-1H-indazole core is a dense, electron-deficient scaffold often utilized in the development of kinase inhibitors (e.g., FGFR, VEGFR) and allosteric modulators. Its functionalization via N-alkylation is non-trivial due to the "buttressing effect" of the 3,4,5-trisubstitution pattern.

Unlike simple indazoles, where N1/N2 selectivity is governed largely by solvent effects, this substrate presents a unique steric wall at the C3-C4 interface. This guide provides a validated N1-selective protocol (the thermodynamic sink) and a mechanistic framework for understanding why N2-alkylation is disfavored, ensuring reproducible scale-up.

Strategic Analysis: The "Crowded Core"

Before initiating synthesis, one must understand the structural forces dictating reactivity.

The Steric/Electronic Landscape[1]
  • The C4-Chloro Effect (The Buttress): The chlorine atom at C4 is sterically significant. It forces the adjacent C3-Bromo group to tilt or lock into a conformation that maximizes steric crowding around the N2 nitrogen.

  • The C3-Bromo Blockade: The bromine at C3 is directly adjacent to N2. Combined with the pressure from C4-Cl, the N2 position is kinetically shielded from bulky electrophiles.

  • The N1 "Open" Pocket: In contrast, the N1 position is flanked by C7a and H7. Since C7 is unsubstituted (H), the N1 site remains sterically accessible, making it the thermodynamic and kinetic favorite for this specific scaffold.

Mechanistic Pathway

The reaction proceeds via the deprotonated indazolyl anion. Due to the electron-withdrawing nature of the three halogens (2xBr, 1xCl), the N-H proton is significantly more acidic (


) than unsubstituted indazole (

), allowing for the use of milder carbonate bases.

ReactionPathway Substrate 3,5-Dibromo-4-chloro-1H-indazole (Tautomeric Equilibrium) Anion Delocalized Indazolyl Anion (Highly Nucleophilic) Substrate->Anion Base (Cs2CO3 or NaH) TS_N1 N1 Transition State (Sterically Accessible) Anion->TS_N1 Path A: Low Steric Barrier TS_N2 N2 Transition State (Blocked by C3-Br/C4-Cl) Anion->TS_N2 Path B: High Steric Barrier Product_N1 N1-Alkyl Product (Major/Thermodynamic) TS_N1->Product_N1 Product_N2 N2-Alkyl Product (Minor/Kinetic) TS_N2->Product_N2

Figure 1: Reaction pathway analysis showing the steric bias favoring N1 alkylation due to the C3/C4 halogen interaction.

Validated Experimental Protocols

Protocol A: Standard N1-Selective Alkylation (Recommended)

Applicability: Primary and unhindered secondary alkyl halides. Mechanism: Thermodynamic control via reversible deprotonation and solvent stabilization.

Reagents:

  • Substrate: 3,5-Dibromo-4-chloro-1H-indazole (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: DMF (Anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Dibromo-4-chloro-1H-indazole in anhydrous DMF.

  • Deprotonation: Add

    
      in a single portion. The suspension may turn yellow/orange, indicating anion formation. Stir at Room Temperature (RT) for 15 minutes.
    
    • Note:

      
       is preferred over 
      
      
      
      due to the "Cesium Effect" (higher solubility and softer cation), which stabilizes the delocalized anion and promotes clean N1 reaction.
  • Alkylation: Add the Alkyl Halide dropwise.[1]

  • Reaction:

    • For Reactive Electrophiles (MeI, BnBr): Stir at RT for 2–4 hours.

    • For Sluggish Electrophiles: Heat to 60°C for 4–12 hours.

  • Work-up: Dilute the reaction mixture with EtOAc. Wash extensively with water (

    
    ) and brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The N1 isomer typically elutes after the N2 isomer (N2 is less polar) or before depending on the specific R-group, but N1 is generally the major spot.

Protocol B: Forcing Conditions for Bulky Electrophiles

Applicability: Secondary iodides or when Protocol A yields <50%. Mechanism: Irreversible deprotonation to maximize nucleophilicity.

Reagents:

  • Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv)

  • Solvent: THF (Anhydrous) or DMF (if solubility is poor)

Methodology:

  • Cool a solution of the indazole in THF to 0°C.

  • Add NaH portion-wise. Evolution of

    
     gas will be observed.
    
  • Stir for 30 mins at 0°C

    
     RT to ensure complete anion formation.
    
  • Add the electrophile.[1]

  • Heat to reflux (THF) or 80°C (DMF) if necessary.

Analytical Validation (The "Truth" Step)

Distinguishing N1 vs. N2 isomers is critical. Do not rely solely on TLC.

NOESY / ROESY Correlation (Definitive)

Because C3 is substituted with Bromine (no proton), you cannot use the typical H3-Alkyl NOE to confirm N2 alkylation. You must rely on the H7 proton.

FeatureN1-Alkylated ProductN2-Alkylated Product
Key NOE Signal Strong NOE between N-CH2 and H7 (aromatic doublet ~7.2-7.5 ppm).NO NOE to any aromatic proton. (The alkyl group is spatially isolated near Br/Cl).
13C NMR (C3) Typically ~130-135 ppm.Often shifted upfield relative to N1.
Melting Point Generally Higher (more symmetric packing).Generally Lower.
13C-HMBC Fingerprint
  • N1-Isomer: The

    
     protons will show a 3-bond correlation to the bridgehead carbon C7a .
    
  • N2-Isomer: The

    
     protons will show a 3-bond correlation to C3 .
    

Troubleshooting & Optimization

Common failure modes and their scientific resolutions.

ObservationRoot CauseCorrective Action
Low Conversion Steric bulk of C4-Cl reduces nucleophilicity; Indazole anion is too stable.Switch from

to NaH (Protocol B). Increase temperature to 90°C. Add KI (0.1 equiv) as a catalyst (Finkelstein).
N2 Isomer Formation Kinetic control dominant; Solvent effect.Switch solvent to DMSO (favors thermodynamic N1 product). Increase reaction time to allow equilibration.
Poly-alkylation Not possible.The substrate has no other nucleophilic sites.
Poor Solubility High halogen content makes the core lipophilic but crystalline.Use DMF/THF (1:1) mixtures.

Visualization: Optimization Workflow

OptimizationWorkflow Start Start: 3,5-Dibromo-4-chloro-1H-indazole Electrophile Select Electrophile Type Start->Electrophile Primary Primary Alkyl Halide (MeI, EtBr, BnBr) Electrophile->Primary Bulky Secondary/Bulky (iPr-I, Cycloalkyl) Electrophile->Bulky MethodA Protocol A: Cs2CO3 / DMF / 60°C Primary->MethodA MethodB Protocol B: NaH / THF / Reflux Bulky->MethodB Check Check Conversion (LCMS) MethodA->Check MethodB->Check Success Isolate N1 Product (Verify via NOE to H7) Check->Success >90% Conv. Fail Low Yield / Mixed Isomers Check->Fail <50% Conv. Retry Add Catalyst (KI) or Switch to DMSO Fail->Retry Retry->MethodA

Figure 2: Decision tree for selecting the optimal alkylation protocol based on electrophile steric demand.

References

  • Regioselective alkylation of indazoles: Beilstein J. Org. Chem.2024 , 20, 1940–1954. Link

  • Solvent-Controlled Regioselectivity: J. Org. Chem.2018 , 83, 11, 6006–6014. Link

  • Indazole Synthesis and Functionalization Reviews: BenchChem Protocols. Link

  • Crystal Structure Analysis of 3,5-substituted Indazoles: Acta Cryst.2014 , E70, o1029.[2][3] Link

  • Thermodynamic vs Kinetic Control in Azoles:Chemtrails Applic

Disclaimer: This protocol involves the use of hazardous chemicals (Alkyl halides, NaH). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Method

Application Note: The "Tri-Vector" Halogenated Indazole Scaffold for Kinase Discovery

Topic: Application Note: Utilizing 3,5-Dibromo-4-chloro-1H-indazole as a Kinase Inhibitor Scaffold Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.[1][2] Abstract The 3,5-Dibromo-4-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application Note: Utilizing 3,5-Dibromo-4-chloro-1H-indazole as a Kinase Inhibitor Scaffold Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.[1][2]

Abstract

The 3,5-Dibromo-4-chloro-1H-indazole scaffold represents a high-value pharmacophore for the development of ATP-competitive kinase inhibitors.[1][2] Unlike generic building blocks, this poly-halogenated core offers a unique combination of chemoselective reactivity (Br vs. Cl) and hydrophobic space-filling properties tailored for kinases with expansive ATP-binding pockets, such as Casein Kinase 2 (CK2) , PIM kinases , and DYRKs . This guide details the synthetic protocols for regioselective functionalization and the biochemical assays required to validate its utility as a lead compound.

Introduction: The Halogen Advantage in Kinase Inhibition

In kinase drug discovery, the indazole ring acts as a bioisostere of the adenine ring of ATP. The nitrogen atoms (N1/N2) typically form critical hydrogen bonds with the kinase hinge region .

The specific substitution pattern of 3,5-Dibromo-4-chloro-1H-indazole provides three distinct advantages:

  • Hydrophobic Pocket Filling: The 3, 4, and 5-positions are decorated with halogens that displace conserved water molecules in the hydrophobic back-pocket of the kinase active site.

  • Halogen Bonding: The Bromine atoms (particularly at C5) can function as Lewis acids, forming halogen bonds with backbone carbonyls (e.g., the hinge backbone), a high-energy interaction often superior to Van der Waals forces.

  • Chemoselective Functionalization: The reactivity difference between Bromine and Chlorine allows for sequential palladium-catalyzed cross-couplings, enabling the creation of "Tri-Vector" libraries where three distinct chemical groups are attached to a single core.

Synthetic Protocols: Regioselective Functionalization

The core challenge with poly-halogenated scaffolds is controlling which halogen reacts first.[1][2] The electronic environment of the indazole ring renders the C3-Bromine and C5-Bromine chemically distinct, while the C4-Chlorine remains inert under standard Suzuki conditions, serving as a static hydrophobic blocker.[1][2]

Workflow Visualization

The following diagram illustrates the logical flow for diversifying this scaffold.

SynthesisWorkflow Start 3,5-Dibromo-4-chloro- 1H-indazole Step1 Step 1: N1-Alkylation (Solubility/Steric Fit) Start->Step1 R-X, Base C4_Note C4-Cl remains intact as hydrophobic filler Start->C4_Note Step2 Step 2: C3-Suzuki Coupling (Gatekeeper Interaction) Step1->Step2 Ar-B(OH)2, Pd(0) (High Reactivity at C3) Step3 Step 3: C5-Suzuki Coupling (Solvent Front Extension) Step2->Step3 Ar'-B(OH)2, Pd(0) (Forcing Conditions) Final Lead Candidate (Tri-substituted) Step3->Final Purification

Caption: Sequential functionalization strategy exploiting the reactivity gradient: N1 > C3-Br > C5-Br >> C4-Cl.

Protocol A: Regioselective C3-Arylation (Suzuki-Miyaura)

Objective: Introduce an aryl group at the C3 position to target the kinase "Gatekeeper" residue.[1][2]

Reagents:

  • Scaffold: 3,5-Dibromo-4-chloro-1-methyl-1H-indazole (N1-methylated for stability).[1][2]

  • Boronic Acid: Phenylboronic acid (or derivative).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2M aqueous).
    
  • Solvent: 1,4-Dioxane.[1][2][]

Step-by-Step:

  • Preparation: In a microwave vial, dissolve 1.0 eq of the scaffold and 1.1 eq of aryl boronic acid in degassed 1,4-dioxane (0.1 M concentration).

  • Activation: Add 2.0 eq of 2M

    
     solution.
    
  • Catalyst Addition: Add 5 mol%

    
     under an inert atmosphere (Nitrogen/Argon).
    
  • Reaction: Heat to 80°C for 4-6 hours . Note: Do not exceed 100°C to avoid premature reaction at the C5-Br position.

  • Work-up: Dilute with EtOAc, wash with water/brine.[1] Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The C3-product typically elutes before the starting material due to increased lipophilicity.[1]

Validation Check:

  • 1H NMR: Look for the disappearance of the C3-Br signal (if visible) and the appearance of new aromatic protons. The C5-H singlet (approx 7.5-7.8 ppm) should remain, confirming C5-Br is intact.[1]

Biochemical Validation: Kinase Inhibition Assay

Once the scaffold is functionalized, it must be tested against kinases known to accommodate bulky halogenated ligands. CK2 (Casein Kinase 2) is the primary target for this scaffold class.

Protocol B: ADP-Glo™ Kinase Assay (Promega)

Objective: Determine the


 of the synthesized analogs against CK2

.

Mechanism: This assay quantifies kinase activity by converting the ADP produced during the kinase reaction into ATP, which is then converted into light by Luciferase.

Materials:

  • Enzyme: Recombinant Human CK2

    
     (0.5 ng/µL final).
    
  • Substrate: Casein or CK2-specific peptide (RRRADDSDDDDD).[1][2]

  • ATP: Ultra-pure ATP (10 µM final, near

    
    ).
    
  • Compound: Serial dilutions of the indazole derivative in DMSO.

Step-by-Step:

  • Compound Plate: Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO. Transfer 250 nL to a 384-well white low-volume plate.

  • Enzyme Mix: Dilute CK2

    
     in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM 
    
    
    
    , 0.1 mg/mL BSA). Add 2.5 µL to the wells. Incubate 10 min at RT.
  • Substrate Initiation: Add 2.5 µL of ATP/Substrate mix. Total volume = 5 µL.

  • Reaction: Incubate at RT for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent to stop the reaction and deplete remaining ATP.[1][2] Incubate 40 min at RT.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP

    
     Light). Incubate 30 min.
    
  • Read: Measure Luminescence on a plate reader (e.g., EnVision or GloMax).

Data Analysis:

  • Normalize data: (Sample - Low Control) / (High Control - Low Control) * 100.

  • Fit curve: Non-linear regression (Sigmoidal dose-response, variable slope) to calculate

    
    .
    

Mechanistic Insight: The Structural Basis of Potency

Understanding why this scaffold works is crucial for rational design.

The "Hydrophobic Clamp" Effect

The 3,5-dibromo-4-chloro motif creates a dense hydrophobic wedge.[1][2]

  • Hinge Interaction: The N1-H (or N1-substituted) indazole binds to the hinge region (Val116 in CK2).[1][2]

  • The 4-Chloro "Buttress": The chlorine atom at position 4 is sterically significant.[1][2] In kinases with small "gatekeeper" residues, it fits. In kinases with large gatekeepers, it clashes. This provides selectivity .

  • Halogen Bonding: The C5-Br often points towards the catalytic loop or the

    
    C-helix, potentially forming a halogen bond with a backbone carbonyl oxygen.[1][2]
    

BindingMode Hinge Hinge Region (Val116) Pocket Hydrophobic Pocket (Met/Val/Ile) Backbone Backbone Carbonyl (Glu/Leu) Indazole Indazole Core N1 N1 / N2 Indazole->N1 Br5 C5-Bromine Indazole->Br5 Cl4 C4-Chlorine Indazole->Cl4 N1->Hinge H-Bond Br5->Backbone Halogen Bond (Lewis Acid-Base) Cl4->Pocket Van der Waals (Space Filling)

Caption: Schematic interaction map of the 3,5-dibromo-4-chloro-1H-indazole scaffold within the ATP binding site.[1][2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility The tri-halogenated core is extremely lipophilic (High cLogP).[1][2]Introduce solubilizing groups (e.g., morpholine, piperazine) at the N1 position before performing Suzuki couplings.
No Reaction at C3 Steric hindrance from the C4-Chlorine.[1][2]Switch to high-activity catalysts like Pd(dppf)Cl2 or XPhos Pd G2 .[1][2] Increase temperature to 90°C.
Loss of Selectivity Reaction occurring at both C3 and C5 simultaneously.Strictly control stoichiometry (1.05 eq boronic acid). Lower temperature to 60°C and extend reaction time.
Assay Interference Compound aggregation (common with hydrophobic halogens).Include 0.01% Triton X-100 in the kinase assay buffer to prevent promiscuous aggregation-based inhibition.[1][2]

References

  • Pagano, M. A., et al. (2008). "Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole." Journal of Medicinal Chemistry. Link

  • Battistutta, R., et al. (2011). "Structural insights into the mechanisms of inhibition of CK2 by TBB and other halogenated derivatives." ChemBioChem. Link

  • Sarno, S., et al. (2011). "Selectivity of 4,5,6,7-tetrabromobenzotriazole (TBB) and 4,5,6,7-tetrabromo-1H-benzimidazole (TBBz) for CK2." Molecular and Cellular Biochemistry. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1][2] Link

  • BLD Pharm. "3,5-Dibromo-4-chloro-1H-indazole Product Page." Link

Sources

Application

Application Note: Regioselective Lithiation of 3,5-Dibromo-4-chloro-1H-indazole

This document outlines the high-precision protocol for the regioselective lithiation of 3,5-Dibromo-4-chloro-1H-indazole . This scaffold presents a unique challenge in organometallic chemistry due to the presence of thre...

Author: BenchChem Technical Support Team. Date: February 2026

This document outlines the high-precision protocol for the regioselective lithiation of 3,5-Dibromo-4-chloro-1H-indazole . This scaffold presents a unique challenge in organometallic chemistry due to the presence of three halogen atoms (two bromines, one chlorine) and an acidic N-H proton, requiring a strictly controlled environment to ensure chemoselectivity (Br vs. Cl) and regioselectivity (C-3 vs. C-5).

Executive Summary

Objective: To generate a stable C-3 lithiated species of 3,5-dibromo-4-chloro-1H-indazole for subsequent electrophilic trapping. Core Challenge: Differentiating between the C-3 and C-5 bromine atoms while preventing "benzyne" formation (via elimination of the C-4 chloride) and managing the acidic N-1 proton. Solution: A kinetic control strategy utilizing N-protection (SEM) followed by low-temperature Lithium-Halogen exchange. The C-3 position is electronically activated by the adjacent nitrogen, allowing selective exchange over the C-5 position.

Mechanistic Insight & Strategy

The Regioselectivity Hierarchy

In polyhalogenated indazoles, the rate of lithium-halogen exchange is governed by bond strength (I > Br > Cl) and the stability of the resulting carbanion (inductive effects).

  • C-3 Bromine (Target): This position is

    
     to the N-N bond. The inductive effect of the nitrogen atoms makes the C-3 bond more polarized and the resulting C-3 lithio species (an 
    
    
    
    anion) stabilized by coordination to N-2. This is the kinetic site of exchange.
  • C-5 Bromine (Competitor): Located on the fused benzene ring. While reactive, it lacks the immediate

    
    -nitrogen activation found at C-3. Exchange here is slower.
    
  • C-4 Chlorine (Bystander/Risk): The C-Cl bond is too strong to undergo exchange with n-BuLi at -78°C. However, its position adjacent to C-3 creates a risk of LiCl elimination to form a 3,4-didehydroindazole (benzyne equivalent) if the temperature rises above -60°C.

The Protection Mandate

While "dianion" strategies (using 2 equivalents of base) exist, they are prone to solubility issues and aggregation-induced regioselectivity loss.

  • Recommendation: Protect the N-1 position with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) group. This group is stable to organolithiums, prevents N-H deprotonation side-reactions, and aids solubility in THF.

G cluster_0 Substrate Analysis cluster_1 Critical Decision Point cluster_2 Outcome SM 3,5-Dibromo- 4-chloro-1H-indazole Prot N-Protection (SEM) SM->Prot NaH, SEM-Cl Exchange Li-Br Exchange (-78°C) Prot->Exchange n-BuLi, THF C3 C-3 Lithiated Species (Kinetic Product) Exchange->C3 Fast (<15 min) Benzyne RISK: Benzyne Formation (If T > -60°C) C3->Benzyne Thermal Elimination

Figure 1: Strategic workflow for the controlled lithiation of the indazole scaffold.

Experimental Protocols

Phase 1: N-Protection (SEM-Protection)

This step is essential to block the acidic proton and direct the lithiation.

Reagents:

  • 3,5-Dibromo-4-chloro-1H-indazole (1.0 equiv)

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv)

  • THF (Anhydrous) [0.2 M concentration]

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add NaH (1.2 equiv) and wash with dry hexanes (2x) to remove mineral oil if strict stoichiometry is required (optional). Suspend NaH in anhydrous THF at 0°C.

  • Deprotonation: Dissolve the indazole substrate in minimal THF and add dropwise to the NaH suspension at 0°C. Evolution of H₂ gas will occur. Stir for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.

  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise at 0°C.

  • Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (the N-SEM product is less polar than the starting material).

  • Workup: Quench with Sat. NH₄Cl. Extract with EtOAc.[1] Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Phase 2: Regioselective Lithiation (The Core Protocol)

This step performs the C-3 specific exchange.

Reagents:

  • N-SEM-3,5-Dibromo-4-chloroindazole (1.0 equiv)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes) (1.05 equiv)

  • Electrophile (e.g., DMF, Aldehyde, I₂) (1.2–1.5 equiv)

  • THF (Anhydrous) [0.1 M concentration]

Protocol:

  • Cryogenic Setup: Charge a dried Schlenk flask with the N-SEM protected indazole and anhydrous THF. Cool the solution to -78°C using a Dry Ice/Acetone bath. Ensure the internal temperature reaches -78°C before proceeding.

  • Exchange (The Critical Step): Add n-BuLi (1.05 equiv) dropwise down the side of the flask over 5 minutes.

    • Visual Cue: A color change (often to yellow or orange) may occur, indicating the formation of the lithiated species.

    • Timing: Stir at -78°C for exactly 15–20 minutes .

    • Warning: Do not extend this time beyond 30 minutes, and do not allow the temperature to rise. The C-3 Li species is metastable; prolonged stirring may encourage equilibrium to the thermodynamic C-5 Li species or elimination to the benzyne.

  • Trapping: Add the electrophile (dissolved in THF if solid) rapidly to the stirring solution at -78°C.

  • Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C (or RT depending on the electrophile's reactivity).

  • Quench: Quench with Sat. NH₄Cl or dilute HCl (if compatible with product).

Data Summary & Troubleshooting

Expected Reactivity Profile
PositionAtomReactivity to n-BuLi (-78°C)Outcome
C-3 Br High (Kinetic) Desired Product. Activated by N-N bond.
C-5 Br Moderate (Thermodynamic)Minor byproduct if reaction time <30 min.
C-4 Cl Inert (Exchange)Stable, provided T < -60°C.
N-1 SEM InertActs as protecting group.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Recovered Starting Material Wet THF or "Dead" n-BuLi.Titrate n-BuLi before use. Distill THF over Na/Benzophenone.
Mixture of Regioisomers Reaction temperature too high or time too long.Strictly maintain -78°C. Quench electrophile within 15 mins of Li addition.
Black Tar / Decomposition Benzyne formation (Elimination of LiCl).The reaction warmed up before quenching.[2] Keep cold!
Product is C-5 substituted Thermodynamic equilibration.Reduce exchange time. Ensure kinetic control.

References

  • Indazole Functionalization Review: Giraud, F., et al. "C3-Indazole Functionalization: A Review." Chim. It., 2010. Link (General precedent for C-3 activation).

  • Halogen-Magnesium Exchange: Knochel, P., et al. "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes."[3] Angew. Chem. Int. Ed., 2021. Link (Principles of polyhalogen selectivity).

  • Lithiation of Azoles: Iddon, B. "Metal-halogen exchange reactions of polybromoimidazoles." J. Chem. Soc., Perkin Trans. 1, 1996. Link (Establishes alpha-nitrogen exchange preference).

  • Indazole Acidity & Protection: BenchChem Technical Support. "Regioselectivity issues in the functionalization of indazoles." BenchChem Application Notes, 2025. Link (Protocol for N-protection).

Sources

Method

Application Note: Microwave-Assisted Functionalization of 3,5-Dibromo-4-chloro-1H-indazole

This Application Note is designed for medicinal chemists and process development scientists. It details the orthogonal, regioselective functionalization of 3,5-Dibromo-4-chloro-1H-indazole , a high-value scaffold for kin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the orthogonal, regioselective functionalization of 3,5-Dibromo-4-chloro-1H-indazole , a high-value scaffold for kinase inhibitor discovery (e.g., CDK, GSK-3, and PLK pathways).

Executive Summary

The 3,5-Dibromo-4-chloro-1H-indazole scaffold presents a unique "halogen-dense" core allowing for sequential, regioselective diversification. Traditional thermal methods for functionalizing poly-halogenated indazoles often suffer from poor selectivity (C3 vs. C5 mixtures) and long reaction times (12–24 hours).

This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to achieve:

  • Kinetic Control: Rapid heating profiles that favor the electronically activated C3-position over the C5-position.

  • Steric Bypass: Overcoming the steric hindrance imposed by the C4-chloro substituent.

  • Process Efficiency: Reduction of reaction times from hours to minutes (typically 10–20 min).

Chemical Reactivity Profile

Understanding the electronic and steric landscape is critical for orthogonal functionalization.

  • N1-Position (pKa ~14): Most acidic site. Must be functionalized first to prevent catalyst poisoning and define the steric environment.

  • C3-Position (Bromo): Electronically most deficient carbon (adjacent to

    
     bond). Most reactive towards oxidative addition with Pd(0), despite steric pressure from C4-Cl.
    
  • C5-Position (Bromo): Less reactive than C3. Reacts under forcing conditions or after C3 is substituted.

  • C4-Position (Chloro): Least reactive. The C-Cl bond is strong and sterically shielded. Typically survives standard Suzuki/Buchwald conditions, serving as a late-stage handle.

Reactivity Hierarchy Diagram

ReactivityProfile Scaffold 3,5-Dibromo-4-chloro-1H-indazole N1 N1: Nucleophilic Attack (First Functionalization) Scaffold->N1 Step 1 (Base/Alkyl Halide) C3 C3-Br: High Reactivity (Suzuki/Sonogashira) Scaffold->C3 Step 2 (Pd(0)/Boronic Acid) C5 C5-Br: Moderate Reactivity (Requires Higher Temp) Scaffold->C5 Step 3 (Forcing Conditions) C4 C4-Cl: Low Reactivity (Inert Anchor) Scaffold->C4 Inert

Caption: Logical flow of sequential functionalization based on electronic activation energies.

Experimental Protocols

Protocol A: Rapid N1-Alkylation (Microwave)

Objective: To install a protecting group or R1 diversity element (e.g., methyl, benzyl, THP) while suppressing N2-alkylation.

Reagents:

  • Substrate: 3,5-Dibromo-4-chloro-1H-indazole (1.0 equiv)

  • Alkylating Agent: Alkyl halide (1.2 equiv)[1]

  • Base: Cesium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) (2.0 equiv)
    
  • Solvent: DMF or Acetonitrile (Dry)

Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve the indazole substrate (e.g., 200 mg) in DMF (3 mL).

  • Addition: Add

    
     followed by the alkyl halide. Cap the vial with a Teflon-lined septum.
    
  • Microwave Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temp: 100°C.

    • Time: 10 minutes.

    • Stirring: High (600 rpm).

    • Note: For thermally unstable alkyl halides, reduce temp to 80°C and extend time to 20 min.

  • Work-up: Pour into ice-water (20 mL). The precipitate is usually pure enough for the next step. If oil forms, extract with EtOAc.

Why this works: Microwave heating rapidly overcomes the lattice energy of the inorganic base, creating a "super-heated" local environment that favors the thermodynamic N1 product over the kinetic N2 product.

Protocol B: Regioselective C3-Suzuki Coupling

Objective: To selectively couple an aryl/heteroaryl group at C3, leaving the C5-Br and C4-Cl intact.

Reagents:

  • Substrate: N1-substituted-3,5-dibromo-4-chloroindazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
    • Rationale: The bidentate dppf ligand has a large bite angle, enhancing the reductive elimination step, which is crucial for sterically hindered substrates (due to C4-Cl).

  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Assembly: In a microwave vial, combine the substrate, boronic acid, and Pd catalyst.

  • Inerting: Seal and purge with Argon/Nitrogen for 2 minutes.

  • Solvent Addition: Add degassed Dioxane and aqueous

    
     via syringe.
    
  • Microwave Irradiation:

    • Temp: 120°C.

    • Time: 15 minutes.

    • Power Max: 150 W.

  • Purification: Filter through Celite. Concentrate. Purify via silica flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: Do not exceed 130°C. Above this threshold, oxidative addition at C5-Br begins to compete, leading to bis-coupled byproducts.

Data Summary & Comparison

Table 1: Efficiency Comparison (Microwave vs. Thermal)

Reaction StepMethodTemp (°C)TimeYield (%)Selectivity (C3:C5)
N1-Alkylation Thermal6012 hrs78%N/A
Microwave 100 10 min 92% >99:1 (N1:N2)
C3-Suzuki Thermal9018 hrs65%85:15
Microwave 120 15 min 88% >95:5

Sequential Workflow Diagram

Workflow cluster_conditions Critical Parameters Start Start: 3,5-Dibromo-4-chloro-1H-indazole Step1 Step 1: N1-Alkylation (MW: 100°C, 10 min) Reagent: R-X, Cs2CO3 Start->Step1 Inter1 Intermediate 1: N1-R-3,5-Dibromo-4-chloro Step1->Inter1 Step2 Step 2: C3-Selective Suzuki (MW: 120°C, 15 min) Reagent: Ar-B(OH)2, Pd(dppf)Cl2 Inter1->Step2 Product Final Scaffold: 3-Aryl-5-Bromo-4-Chloro-Indazole Step2->Product Note1 Keep T < 130°C to avoid C5 coupling Step2->Note1 Note2 Use dppf ligand for steric bulk tolerance Step2->Note2

Caption: Step-by-step synthetic pathway with critical process parameters.

Troubleshooting & Optimization

  • Issue: Low Conversion at C3.

    • Cause: The bulky C4-Chloro group is blocking the Pd approach.

    • Solution: Switch to S-Phos or X-Phos precatalysts. These bulky, electron-rich biaryl phosphine ligands are designed to facilitate oxidative addition in sterically congested systems.

  • Issue: C3/C5 Bis-coupling.

    • Cause: Temperature overshoot or excess boronic acid.

    • Solution: Reduce MW temperature to 100°C and extend time to 30 min. Ensure strict 1.05 equiv stoichiometry of boronic acid.

  • Issue: Dehalogenation (Loss of Br).

    • Cause: Overheating in alcoholic solvents (ethanol/isopropanol) which can act as hydride sources.

    • Solution: Use aprotic solvent systems like Dioxane/Water or Toluene/Water exclusively.

References

  • Regioselective Functionalization of Indazoles

    • Loupy, A. Microwaves in Organic Synthesis; Wiley-VCH, 2006.
    • Review of C3-reactivity: BenchChem.[2][3] "A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions."

  • Suzuki-Miyaura Coupling in Polyhalogenated Systems

    • Sridharan, V., et al. "Microwave-Assisted, Solvent-Free Bischler Indole Synthesis."[4] Synlett, 2006, 91-95.[4]

    • Mechanistic insight on C3 vs C5: "Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone."[5] ResearchGate.

  • Microwave Protocols for Nitrogen Heterocycles

    • Mondal, S. "Microwave-Assisted Functionalization of Indazoles: An Overview."[6] Rasayan J. Chem., Vol. 16, No. 3, 2023.[6][7]

  • General Indazole Synthesis & Properties

    • Khandave, P., et al. "Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives." Journal of Chemical Health Risks, 2025.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 3,5-Dibromo-4-chloro-1H-indazole

Executive Summary & Core Challenge The "Brick Dust" Phenomenon: 3,5-Dibromo-4-chloro-1H-indazole presents a classic solubility challenge known in medicinal chemistry as "brick dust." The presence of three heavy halogen a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The "Brick Dust" Phenomenon: 3,5-Dibromo-4-chloro-1H-indazole presents a classic solubility challenge known in medicinal chemistry as "brick dust." The presence of three heavy halogen atoms (two Bromines, one Chlorine) on the indazole core significantly increases the molecular weight and lipophilicity (LogP) while simultaneously enhancing crystal lattice energy through halogen bonding and


-stacking [1].

While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent, users frequently encounter:

  • Kinetic insolubility: The compound floats as a suspension despite vortexing.

  • "Crashing out": Immediate precipitation when the DMSO stock is diluted into aqueous buffers.[1]

  • Hygroscopic failure: Old DMSO stocks absorbing atmospheric water, rendering them incapable of dissolving this hydrophobic scaffold.[1][2]

Interactive Troubleshooting Workflow

The following decision tree outlines the standard operating procedure (SOP) for solubilizing stubborn halogenated heterocycles.

SolubilityWorkflow Start Start: Solid Compound (3,5-Dibromo-4-chloro-1H-indazole) Step1 Step 1: Add Anhydrous DMSO (Target Conc: 10-20 mM) Start->Step1 Decision1 Visual Check: Clear Solution? Step1->Decision1 Step2 Step 2: Vortex (30s) + Bath Sonication (10 min, 40kHz) Decision1->Step2 No (Cloudy/Particulates) Success SUCCESS: Aliquot & Store at -20°C Decision1->Success Yes Decision2 Visual Check: Clear Solution? Step2->Decision2 Step3 Step 3: Gentle Heating (40-50°C water bath, 5 min) Decision2->Step3 No Decision2->Success Yes Decision3 Visual Check: Clear Solution? Step3->Decision3 Step4 Step 4: Dilution Check (Prepare Working Solution) Decision3->Step4 Yes Failure CRITICAL FAILURE: Likely Supersaturation or Wet DMSO. Reduce Conc. Decision3->Failure No (Still Cloudy) Step4->Success

Figure 1: Step-by-step decision matrix for solubilizing poly-halogenated indazoles. Note the escalation from mechanical agitation to thermal energy.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stock Solution (10 mM - 50 mM)

Target: High concentration for storage.

  • Solvent Quality Check: Ensure DMSO is anhydrous (≥99.9%).

    • Why: DMSO is hygroscopic.[1][2] Even 1-2% water content can drastically reduce the solubility of lipophilic compounds like 3,5-dibromo-4-chloro-1H-indazole [2].

  • Weighing: Weigh the solid into a glass vial (avoid plastic if possible, though polypropylene is acceptable for short term).

  • Solvent Addition: Add DMSO to achieve target concentration.

    • Recommendation: Start at 10 mM .[1][3] Do not attempt 100 mM immediately.

  • Agitation: Vortex vigorously for 60 seconds.

  • Sonication (The Critical Step): If particulates remain, place the sealed vial in a bath sonicator (ultrasonic cleaner) for 10–15 minutes.

    • Mechanism:[4] Acoustic cavitation breaks apart the crystal lattice, allowing solvent penetration [3].

  • Thermal Assist: If the solution is still hazy, warm in a water bath at 45°C for 5–10 minutes.

    • Safety: Do not exceed 60°C to avoid potential thermal degradation, although indazoles are generally thermally stable.

Protocol B: Preventing Precipitation in Biological Assays

Target: Diluting stock into aqueous media (Cell culture or Enzyme buffer).

The Problem: Adding a hydrophobic DMSO stock directly to water causes a rapid polarity shift, forcing the compound to "crash out" (precipitate).

The Fix: Serial Dilution Strategy

  • Intermediate Step: Do not jump from 100% DMSO to 1% DMSO.

  • The "Step-Down" Method:

    • Dilute Stock (10 mM in DMSO)

      
       Intermediate (1 mM in 50:50 DMSO:Water or DMSO:PEG400).
      
    • Dilute Intermediate

      
       Final Working Solution (10 µM in Assay Buffer).
      
  • Dynamic Mixing: Add the DMSO stock into the vortexing buffer, not the other way around. This prevents local regions of high concentration where nucleation occurs.

Technical Deep Dive: Why is this difficult?

The insolubility of 3,5-Dibromo-4-chloro-1H-indazole is not random; it is structural.

MolecularInteraction cluster_0 Crystal Lattice Forces (The Enemy) cluster_1 Solvation Forces (The Solution) HalogenBond Halogen Bonding (Br---Br / Br---N) Lattice High Lattice Energy HalogenBond->Lattice PiStacking Pi-Pi Stacking (Flat Indazole Rings) PiStacking->Lattice DMSO DMSO Molecules (Dipolar Aprotic) Lattice->DMSO Resists Cavitation Sonication Energy Cavitation->Lattice Disrupts Heat Thermal Energy Heat->Lattice Overcomes

Figure 2: Thermodynamic battle between crystal lattice stability (driven by halogen interactions) and solvation energy.

Key Factors:

  • Halogen Bonding: Bromine atoms are large and polarizable, capable of forming strong non-covalent interactions (halogen bonds) with nitrogen atoms in adjacent molecules, "locking" the crystal structure [4].

  • Planarity: The indazole core is flat, allowing tight packing (stacking) which excludes solvent molecules.

Frequently Asked Questions (FAQ)

Q1: My solution was clear, but after freezing and thawing, crystals appeared. What happened? A: You have encountered supersaturation . Heating dissolved the compound thermodynamically, but cooling reduced the solubility limit.

  • Fix: Re-sonicate and heat to 40°C to redissolve.

  • Prevention: Store stocks at a lower concentration (e.g., 5 mM instead of 20 mM) or aliquot into single-use vials to avoid repeated freeze-thaw cycles.

Q2: Can I use acid or base to improve solubility? A: Theoretically, yes, but proceed with caution.

  • Base: The N-H proton of the indazole is acidic (pKa ~14). Adding a strong base (like NaOH) would deprotonate it, forming a salt that is highly soluble in water [5].

  • Warning: This changes the species to an anion, which may alter biological activity or binding affinity in your assay. Only do this if you are sure the anionic form is acceptable.

Q3: Is DMSO toxic to my cells at these concentrations? A: Generally, keep final DMSO concentration below 0.5% (v/v) for most cell lines and 0.1% for sensitive primary cells [6].[5]

  • Calculation: If you need 10 µM compound in the well, and your stock is 10 mM, the dilution is 1:1000, resulting in 0.1% DMSO. This is safe.

Q4: I see a "cloud" when I add the DMSO stock to my PBS buffer. A: This is the "Oiling Out" effect. The compound is precipitating because it is insoluble in water.

  • Fix: Use a carrier molecule like BSA (Bovine Serum Albumin) or Cyclodextrin in your buffer before adding the compound. These agents sequester the lipophilic molecule and keep it in solution.

Summary of Solubility Enhancement Techniques

TechniqueEffectivenessRiskRecommendation
Vortexing LowNoneAlways do this first.
Sonication HighLowStandard Practice. Use bath sonicator.[2]
Heating (40-50°C) HighLowUse if sonication fails.
pH Adjustment Very HighHigh (Chemical Change)Only for specific chemical synthesis needs.
Co-solvent (PEG400) MediumMedium (Viscosity)Good for animal dosing formulations.

References

  • Structural Chemistry of Indazoles: Topic: Analysis of crystal packing and halogen bonding in indazole derivatives. Source:Crystal Growth & Design / PubChem Link: (Proxy for structural analogs)

  • DMSO Hygroscopicity & Solubility: Topic: Impact of water content in DMSO on lipophilic compound solubility.[1] Source:BenchChem Technical Support Link:

  • Sonication Efficacy: Topic: Use of ultrasonic energy to overcome lattice energy in drug discovery. Source:Nature Protocols / LifeTein Guide Link:

  • Halogen Bonding in Drug Design: Topic: How Halogens increase lipophilicity and crystal stability. Source:Journal of Medicinal Chemistry Link:

  • Indazole Acidity (pKa): Topic: Acid-base properties of the indazole N-H group. Source:Wikipedia / Chemical Data Collections Link:

  • DMSO Cytotoxicity Limits: Topic: Safe limits for DMSO in cell culture (0.1% - 0.5%).[5] Source:ResearchGate / Cell Biology Forums Link:

Sources

Optimization

Technical Support Center: Purification of Poly-Halogenated Indazoles

Status: Active Operator: Senior Application Scientist Ticket Focus: Solubility, Regioisomer Separation, and Tailing Issues Introduction: The "Halogen Effect" on Indazole Scaffolds Welcome to the technical support hub. Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket Focus: Solubility, Regioisomer Separation, and Tailing Issues

Introduction: The "Halogen Effect" on Indazole Scaffolds

Welcome to the technical support hub. You are likely here because standard purification protocols for 1H-indazoles are failing with your poly-halogenated derivatives (e.g., 3,5,7-trichloroindazole or 4,6-dibromoindazole).

The Core Problem: Poly-halogenation fundamentally alters the physicochemical landscape of the indazole core.

  • Lipophilicity Spike: The addition of halogens (Cl, Br, I) drastically reduces solubility in polar protic solvents while increasing lattice energy, often leading to "oiling out" rather than crystallizing.

  • Acidity Shift: The electron-withdrawing nature of multiple halogens lowers the pKa of the N-H proton (typically ~13.8 for unsubstituted indazole), making the molecule more acidic. This causes severe interaction with silanol groups on silica gel, resulting in peak tailing.

  • Regioisomerism: Halogenation often yields mixtures of N1- and N2-alkylated isomers or C-substituted regioisomers with nearly identical dipole moments.

Below are the three most common "Support Tickets" we receive, accompanied by validated solutions.

Ticket #01: "My Crude Product Oils Out Instead of Crystallizing"

Diagnosis: You are likely using a single-solvent system (like pure Ethanol or DCM) where the solubility differential between hot and cold states is insufficient due to the high lipophilicity of the halogenated ring.

The Solution: The "Anti-Solvent" Titration Method For poly-halogenated indazoles, a binary solvent system is required. The halogenated core requires a non-polar or polar-aprotic solubilizer, while a polar anti-solvent forces lattice formation.

Experimental Protocol: Binary Solvent Recrystallization

Reagents:

  • Solvent A (Good Solvent): Acetone, THF, or Ethyl Acetate (for high lipophilicity).

  • Solvent B (Anti-Solvent): Hexane (if A is EtAc) or Water (if A is Acetone/THF).

Step-by-Step:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Solvent A dropwise at boiling point until the solid just dissolves.

  • The Anti-Solvent Titration: While maintaining a gentle boil, add Solvent B dropwise.

    • Visual Cue: Stop immediately when a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 2-3 drops of Solvent A to clear the solution.

  • Controlled Cooling: Remove from heat. Wrap the flask in a towel to slow the cooling rate.

    • Why? Rapid cooling traps impurities in the crystal lattice (occlusion). Slow cooling allows the halogenated indazoles to stack via

      
      -
      
      
      
      interactions, excluding impurities.
  • Harvest: Filter the resulting needles/prisms and wash with cold Solvent B.

Decision Logic: Solvent Selection

RecrystallizationLogic Start Start: Crude Poly-Halo Indazole SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble Yes Use Ethanol/Water (Standard) Soluble->Yes Yes No Too Lipophilic Soluble->No No (Oils out/Insoluble) LipophilicPath Try Acetone or THF No->LipophilicPath Alternative Try Toluene (Hot) + Hexane (Anti-solvent) No->Alternative If water sensitive AntiSolvent Add Water (Anti-solvent) until Turbid LipophilicPath->AntiSolvent

Caption: Decision tree for selecting the correct binary solvent system based on indazole lipophilicity.

Ticket #02: "Severe Tailing on Silica Gel Columns"

Diagnosis: The N-H proton on the indazole ring is interacting with the acidic silanol groups (


) on the silica stationary phase. Poly-halogenation increases the acidity of this N-H, strengthening the hydrogen bond with the silica, causing the compound to "drag" or tail.

The Solution: Mobile Phase Modifiers You must neutralize the silica surface or the compound.

Troubleshooting Table: Modifier Selection
Chromatography ModeProblemModifier RecommendationMechanism of Action
Normal Phase (Silica) Tailing / Broad Peaks1% Triethylamine (TEA) TEA is a stronger base than indazole; it preferentially binds to silica silanols, "capping" them.
Reverse Phase (C18) Split Peaks / Tailing0.1% Formic Acid Lowers pH to keep the indazole fully protonated (or neutral), preventing mixed ionization states.
Prep TLC StreakingNH3 vapor Pre-saturate the chamber with ammonia vapor to deactivate the plate surface.

Critical Note: If using TEA in normal phase, you must flush the column with solvent after use, as TEA can degrade silica over long storage periods.

Ticket #03: "I Cannot Separate the N1 vs. N2 Regioisomers"

Diagnosis: N-alkylation of poly-halogenated indazoles often produces both N1- and N2-isomers.[1][2] These isomers have very similar polarities, making standard flash chromatography difficult.

The Solution: The "Dipole Leverage" Strategy N1-substituted indazoles generally have lower dipole moments than N2-substituted isomers. We can exploit this using specific stationary phases or thermodynamic control.

Protocol A: Thermodynamic Equilibration (Synthesis Phase)

Before purification, ensure you have favored the desired isomer.

  • Mechanism: N2-alkylation is often kinetically favored, but N1-alkylation is thermodynamically favored.

  • Action: Heating the reaction mixture (e.g., in Toluene or DMF) can sometimes isomerize the N2 product to the more stable N1 product, simplifying purification [1].

Protocol B: Chromatographic Separation

If you have a mixture, use the following gradient optimization:

  • Stationary Phase: Use High-Performance Silica (15-25 µm) rather than standard mesh (40-63 µm).

  • Solvent System: Avoid MeOH/DCM (too strong). Use Toluene/Acetone or Hexane/Ethyl Acetate .

    • Why? Toluene interacts with the

      
      -system of the indazole. Since the electron density differs between N1 and N2 isomers due to the quinoid-like structure of N2, Toluene often provides better separation factors (
      
      
      
      ) than Hexanes.
Regioisomer Separation Workflow

IsomerSep Mix Mixture: N1 & N2 Isomers TLC TLC Analysis (Tol:Acetone 9:1) Mix->TLC DeltaRf Delta Rf > 0.1? TLC->DeltaRf Flash Flash Chromatography (Add 1% TEA) DeltaRf->Flash Yes Prep Recrystallization (Ethanol/Water) DeltaRf->Prep No (Try Cryst first) Deriv Derivatization Strategy Prep->Deriv If Cryst Fails Protect Protect N-H (e.g., Boc) Deriv->Protect SepProtect Separate Protected Isomers Protect->SepProtect Deprotect Deprotect (TFA/DCM) SepProtect->Deprotect

Caption: Workflow for separating stubborn N1/N2 indazole regioisomers.

Frequently Asked Questions (FAQs)

Q: Can I use acid-base extraction to purify my poly-halogenated indazole? A: Likely not. Poly-halogenation (e.g., 3,5,7-trichloro) makes the indazole a very weak base. It may not protonate sufficiently in dilute HCl to move into the aqueous layer, or it might precipitate as a salt immediately due to the "Common Ion Effect" and low solubility. Chromatography or recrystallization is preferred.[3]

Q: My compound turns pink/red on the column. Is it decomposing? A: Indazoles can oxidize to form diazo-species or radical cations under light/air exposure, especially on acidic silica.

  • Fix: Wrap the column in aluminum foil and use a mobile phase containing a radical scavenger or simply speed up the elution. Ensure your solvents are degassed.

Q: What is the best way to dry the purified crystals? A: Poly-halogenated indazoles can sublime under high vacuum at elevated temperatures. Dry in a vacuum desiccator at room temperature over


 rather than in a heated vacuum oven.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: National Institutes of Health (PMC) URL:[Link]

  • Separation of Indazole on Newcrom R1 HPLC column. Source: SIELC Technologies URL:[4][Link]

  • Method for separating and purifying substituted indazole isomers (Patent CN101948433A).

Sources

Troubleshooting

preventing debromination side reactions in indazole coupling

Topic: Preventing Debromination (Hydrodehalogenation) Side Reactions Status: Active Ticket ID: IND-Br-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Hub: Define Your Problem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Debromination (Hydrodehalogenation) Side Reactions

Status: Active Ticket ID: IND-Br-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Define Your Problem

Before optimizing, we must identify the specific type of "debromination" occurring in your reaction matrix.

Observation (LCMS/NMR)DiagnosisRoot Cause Probability
Mass [M-Br+H] observed Hydrodehalogenation High. A hydride source (solvent/base) is reducing the Pd-Ar intermediate.
Mass [M-Br+Ar] at wrong site Regio-scrambling Medium. Loss of selectivity in di-bromo substrates (e.g., C3 reacting before C5).
No Product, SM remaining Catalyst Poisoning High. Free N-H indazole coordinating to Pd; requires protection.
Mechanistic Insight: The "Hidden" Hydride Cycle

Debromination is rarely random; it is a catalyzed process. In Suzuki-Miyaura couplings, the Palladium catalyst enters a parasitic cycle where it grabs a hydride (


) instead of the boronic acid.

The Enemy:


-Hydride Elimination.
If you use primary/secondary alcohols as solvents (EtOH, iPrOH) or alkoxide bases (NaOEt), the Pd(II) center can extract a hydride, forming a L-Pd(Ar)-H species, which rapidly reductively eliminates to form the debrominated byproduct (Ar-H).

DebrominationMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Desired Path) OxAdd->TransMet + Ar'-B(OH)2 HydrideSource Hydride Source Encounter (Alcohol/Alkoxide) OxAdd->HydrideSource Parasitic Path RedElim_Prod Product Formation (Ar-Ar') TransMet->RedElim_Prod PdH_Species Pd(II)-Hydride Species [Ar-Pd-H] HydrideSource->PdH_Species β-Hydride Elim. RedElim_Side Side Reaction (Ar-H + Pd0) PdH_Species->RedElim_Side Fast RedElim_Prod->Pd0 RedElim_Side->Pd0 Catalyst Recycles

Figure 1: The parasitic cycle of hydrodehalogenation competing with the desired cross-coupling.[1]

Optimization Protocol: The "Anti-Debromination" System

To stop debromination, you must eliminate hydride donors and increase the rate of the desired transmetallation.

A. Solvent & Base Engineering
  • Stop using Alcohols: Ethanol and Isopropanol are the primary culprits. They serve as hydride reservoirs.[2]

  • The Fix: Switch to 1,4-Dioxane , Toluene , or DMF . If protic solubility is needed, use Water (biphasic) instead of alcohol.

  • Base Selection: Avoid ethoxides/methoxides. Use inorganic bases like

    
      (anhydrous) or 
    
    
    
    . These cannot undergo
    
    
    -hydride elimination.
B. Catalyst Selection
  • Ligand Choice: Use bulky, electron-rich ligands.[2][3]

    • Recommendation: XPhos or SPhos .[3]

    • Why? These ligands accelerate the reductive elimination of the desired biaryl product. They also create a steric environment that makes the formation of the small Pd-H species less favorable compared to the transmetallation step.

    • Alternative: Pd(dppf)Cl2 .[4] The bidentate ligand prevents open coordination sites where hydrides often attack.

C. Indazole Protection (Critical)
  • The Issue: Unprotected Indazole (N-H) is acidic (

    
    ). It can deprotonate and coordinate to Pd, stalling the cycle and giving the catalyst "time" to find a hydride.
    
  • The Fix: Protect N1 with THP (Tetrahydropyranyl) , SEM , or Boc .

    • Note on Boc: Boc can be thermally unstable >80°C in basic conditions. THP is superior for high-temp couplings.

Experimental Workflow: Validated Protocols
Scenario A: Standard Coupling of 5-Bromoindazole

Goal: Couple aryl boronic acid to C-5 without losing Br.

Protocol:

  • Substrate: 1-THP-5-bromoindazole (1.0 eq).

  • Boronate: Aryl-B(OH)2 (1.2 eq).

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) — High stability.

  • Base:

    
     (3.0 eq) — Non-hydridic.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degas thoroughly.

  • Temp: 80°C.

Why this works: The dppf ligand is tightly bound, preventing ligand dissociation that often precedes hydride abstraction. The phosphate base provides no protons for reduction.

Scenario B: Selective Coupling of 3,5-Dibromoindazole

Goal: Couple at C-3, keep C-5 Bromine intact (for later).

The Challenge: C-3 is electronically more deficient (imine-like), making it more reactive to oxidative addition. However, if the reaction is too hot or the catalyst too active, C-5 will also react or debrominate.

Protocol:

  • Substrate: 1-SEM-3,5-dibromoindazole.

  • Catalyst: Pd(PPh3)4 (0.05 eq). Use a "slower" catalyst to enhance selectivity.

  • Base:

    
     (2.0 eq, aqueous).
    
  • Solvent: Toluene / EtOH / H2O (Wait—Ethanol? Yes, strictly for solubility here, but keep temp low).

    • Better Alternative:DME / Water .

  • Temp: 60°C (Strict control).

Troubleshooting Selectivity: If you see C-5 coupling or debromination, lower the temperature to 40°C and switch to Pd(OAc)2 / Xantphos . Xantphos has a large bite angle that often enhances selectivity for the electronically distinct C-3 position.

FAQ: Rapid Fire Troubleshooting

Q: I cannot protect the Indazole N-H due to downstream sensitivity. What now? A: You must use a "base-load" strategy. Use 4.0 equivalents of base (e.g.,


). The first equivalent will deprotonate the Indazole N-H. The remaining equivalents drive the Suzuki cycle. Increase catalyst loading to 10 mol% to compensate for the "poisoning" effect of the indazolyl anion.

Q: I switched to Dioxane but still see 10% debromination. Why? A: Check your boronic acid.[1][3][5] Some boronic acids (especially electron-poor ones) hydrolyze slowly. If the transmetallation is slow, the Pd(Ar) intermediate sits waiting and eventually finds a hydride from trace water or ligand decomposition.

  • Fix: Add the boronic acid in portions or use a Boronic Ester (Pinacol) which releases the active species more slowly and controlled.

Q: Does the "Halogen Dance" apply here? A: Rare in Suzuki, but common in Lithiation. However, if you use extremely strong bases (like t-BuLi or LDA) during substrate prep, bromine can migrate from C-5 to C-4. In standard Pd-coupling, migration is unlikely; loss (reduction) is the main risk.

References
  • BenchChem Technical Support. Minimizing dehalogenated byproducts in Suzuki coupling reactions. (2025).[2][6][7][8]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide & Side Reactions.

  • L. Bouissane et al. Synthesis of 4-substituted and 3,4-disubstituted Indazole Derivatives by Palladium-mediated Cross-coupling Reactions.[9] Tetrahedron Lett., 2005, 46, 6163–6167.[9]

  • S. El Kazzouli et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.[9][10][11] Curr. Org. Chem., 2013, 17, 304–309.[9][11]

  • Navarro, O. et al. Mechanisms of Debromination in Pd-Catalyzed Couplings. J. Org.[9][11][12] Chem., 2005.[1][9]

Sources

Optimization

Technical Support Center: Crystallization of 3,5-Dibromo-4-chloro-1H-indazole

This technical guide is structured as a Tier 3 Support resource for process chemists and researchers working with 3,5-Dibromo-4-chloro-1H-indazole . It synthesizes principles of solid-state chemistry with practical troub...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support resource for process chemists and researchers working with 3,5-Dibromo-4-chloro-1H-indazole . It synthesizes principles of solid-state chemistry with practical troubleshooting for poly-halogenated heterocycles.

Ticket ID: IND-RX-354CL Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry

Molecule Profile & Solubility Physics

Before attempting crystallization, you must understand the "personality" of your molecule. 3,5-Dibromo-4-chloro-1H-indazole is a highly lipophilic, poly-halogenated heterocycle.

  • Core Characteristics:

    • H-Bond Donor: The N1-H proton is acidic (pKa ~14). It serves as a strong hydrogen bond donor.

    • H-Bond Acceptor: The N2 nitrogen is a weak acceptor.

    • Lattice Energy: High. The heavy halogen atoms (Br, Cl) induce strong

      
      -stacking and halogen bonding, often leading to high melting points (>200°C estimated) and low solubility in simple alcohols.
      
    • Lipophilicity: Significant. The molecule resists dissolution in water and requires moderately polar organic solvents.

Solubility Heat Map
Solvent ClassSolubility PredictionUsage in Crystallization
Water InsolubleAnti-solvent (Excellent)
Alcohols (MeOH, EtOH) Moderate (Hot) / Low (Cold)Primary Solvent (Good for cooling crystallization)
Esters (EtOAc, IPAc) HighPrimary Solvent (Good for evaporation or anti-solvent addition)
Alkanes (Heptane, Hexane) LowAnti-solvent (Standard)
Chlorinated (DCM, CHCl3) Very HighAvoid (Too soluble; yield loss)
Polar Aprotic (DMSO, DMF) HighAvoid (Difficult to remove; risk of solvates)

Recommended Crystallization Protocols

Method A: Anti-Solvent Addition (EtOAc / Heptane)

Best for: High-throughput purification and removal of non-polar impurities.

  • Dissolution: Dissolve crude 3,5-Dibromo-4-chloro-1H-indazole in Ethyl Acetate (EtOAc) at 60°C. Use 5–7 volumes (mL/g).

    • Note: If the solution is dark, treat with activated carbon (5 wt%) for 15 mins, then hot filter through Celite.

  • Nucleation: Cool the solution to 40°C.

  • Addition: Slowly add n-Heptane dropwise.

    • Target Ratio: 1:1 to 1:3 (EtOAc:Heptane).

    • Observation: Stop adding when a persistent turbidity (cloud point) is observed.[1]

  • Aging: Stir at room temperature for 2 hours.

  • Cooling: Cool to 0–5°C for 4 hours to maximize yield.

  • Isolation: Filter and wash with cold 1:3 EtOAc/Heptane.

Method B: Cooling Crystallization (Ethanol / Water)

Best for: Removing regioisomers (1H vs 2H) and inorganic salts.

  • Dissolution: Suspend the solid in Ethanol (absolute) . Heat to reflux (~78°C).

  • Saturation: Add solvent in small portions until full dissolution is achieved.

  • Polishing: If particulates remain, perform a hot filtration.

  • Water Addition: While maintaining reflux, add Water dropwise until the solution turns slightly hazy, then add a few drops of Ethanol to clear it.

  • Controlled Cooling: Turn off the heat source and allow the flask to cool to room temperature slowly (inside the oil bath) over 4–6 hours.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Harvest: Collect crystals by vacuum filtration.

Workflow Visualization

Solvent Screening Decision Tree

The following logic gate helps you select the correct solvent system based on your specific impurity profile.

SolventSelection Start Start: Crude Material Analysis ImpurityCheck Major Impurity Type? Start->ImpurityCheck NonPolar Non-polar Byproducts (e.g., unreacted aromatics) ImpurityCheck->NonPolar Greasy Polar Polar/Salts (e.g., LiOH, Bromide salts) ImpurityCheck->Polar Ionic Isomers Regioisomers (1H vs 2H Indazole) ImpurityCheck->Isomers Structural MethodB Method B: Ethanol / Water NonPolar->MethodB Precipitates Product, Keeps Grease in EtOH MethodA Method A: EtOAc / Heptane Polar->MethodA Salts insoluble in EtOAc, Filter first MethodC Method C: Acetone / Water Isomers->MethodC High Selectivity

Caption: Decision matrix for selecting crystallization solvents based on impurity profile.

Troubleshooting Guide (FAQ Format)

Issue: "The product is oiling out instead of crystallizing."

Diagnosis: This is a common phenomenon with poly-halogenated compounds ("greasy" molecules). It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. Solutions:

  • Seed Loading: You must seed the solution. Add 0.5 wt% of pure seed crystals at the cloud point.

  • Temperature Control: Do not cool below the oiling-out temperature (T_oil) initially. Hold the temperature at cloud point + 5°C after seeding to allow crystal growth, then cool slowly.

  • Solvent Switch: Switch from EtOAc/Heptane to Isopropyl Acetate (IPAc) . IPAc has a higher boiling point and often suppresses oiling.

Issue: "I cannot remove the N-2 isomer impurity."

Diagnosis: Indazoles exist in tautomeric equilibrium, but synthetic alkylation/halogenation often fixes them into N-1 or N-2 forms. The N-2 isomer is usually more polar. Solutions:

  • Thermodynamic Slurry: Resuspend the solid in a minimal amount of Methanol (not enough to dissolve). Stir at 50°C for 24 hours. The thermodynamically stable crystal form (usually N-1 for this substitution pattern) will ripen, while the kinetic impurity remains in solution.

  • Acid Wash: Dissolve in EtOAc and wash with dilute HCl. The basicity of N-1 and N-2 differs; one may preferentially protonate and extract into the aqueous layer (though both are weak bases due to halogenation).

Issue: "The crystals are colored (yellow/orange) but should be white."

Diagnosis: Trace oxidation products or azo-impurities from the diazonium synthesis step. Solutions:

  • Charcoal Treatment: Use "SX-Ultra" activated carbon in refluxing EtOAc.

  • Dithionite Wash: If the color persists, wash the organic layer with a 5% Sodium Dithionite (

    
    ) solution during workup to reduce colored oxidized species.
    

Advanced Characterization (Self-Validation)

To ensure your process is robust, validate the output using these metrics.

MetricTarget ValueMethodWhy it matters
Purity >98.5% (a/a)HPLC (C18, ACN/Water + 0.1% TFA)Halogenated impurities (e.g., tribromo) are hard to separate biologically.
Residual Solvent <5000 ppmGC-HeadspaceEtOAc and Heptane can trap in the lattice.
Crystal Form Sharp Bragg PeaksXRPD (X-Ray Powder Diffraction)Ensures you don't have an amorphous solid or mixed polymorphs.
Process Validation Workflow

Validation Crude Crude Solid Dissolve Dissolution (T > 60°C) Crude->Dissolve Cool Controlled Cooling (-10°C/hr) Dissolve->Cool Filter Filtration Cool->Filter Check1 HPLC Purity Check Filter->Check1 Recryst Re-crystallize Check1->Recryst <98% Final Final Product (White Needles) Check1->Final >98% Recryst->Dissolve

Caption: Iterative purification workflow to ensure pharmaceutical-grade purity.

References

  • Indazole Synthesis & Purification: J. Med. Chem. 2006, 49, 318. Describes general purification of halogenated indazoles via aqueous alcohol recrystallization.

  • Solvent Selection for Heterocycles: Org. Process Res. Dev. 2005, 9, 1318. Discusses solvent systems for separating indazole regioisomers.

  • Halogenated Indazole Intermediates: Patent WO2008047104. Describes the handling of 3,5-substituted benzyl bromides and related heterocycles, suggesting heptane/IPA mixtures.

  • Recrystallization of 4-chloro-1H-indazole: ChemicalBook Synthesis Protocols. Provides baseline solubility data for the mono-chloro analog.

Sources

Troubleshooting

Technical Support Center: C-4 Indazole Functionalization

The following technical guide is structured to address the specific challenge of overcoming steric hindrance at the C-4 position of indazole . This position is notoriously difficult to access due to the "bay region" effe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenge of overcoming steric hindrance at the C-4 position of indazole . This position is notoriously difficult to access due to the "bay region" effect—the steric clash between the C-4 proton/substituent and the C-3 position (and potentially N-1 substituents).

This guide prioritizes C-H activation and radical protocols that circumvent traditional electrophilic aromatic substitution rules, which typically favor C-3, C-5, or C-7.

Topic: Overcoming Steric Hindrance & Peri-Interactions at Indazole C-4 Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide [v2026.1]

Executive Summary & Decision Logic

Accessing the C-4 position requires bypassing the thermodynamic preference for C-3 (most acidic/nucleophilic) and C-7 (least sterically hindered). The choice of method depends strictly on your starting material's substitution pattern and the tautomer (1H vs. 2H) you are working with.

Strategic Decision Tree

Use the diagram below to select the optimal protocol for your substrate.

Indazole_C4_Strategy cluster_legend Key Strategy Start START: Indazole Substrate CheckC3 Is C-3 Position Blocked? Start->CheckC3 CheckTautomer Tautomer Preference? CheckC3->CheckTautomer No (C-3 is H) Metalation Protocol B: C-3 Blocked Metalation (Knochel-Hauser Base) CheckC3->Metalation Yes (C-3 is Halogen/Alkyl) Radical Protocol A: Radical C-H Arylation (4CzIPN Photocatalysis) CheckTautomer->Radical 2H-Indazole (N-2 Alkyl/Aryl) IrBoryl Protocol D: Ir-Catalyzed Borylation (Steric Control) CheckTautomer->IrBoryl 1H-Indazole (N-1 Protected) DeNovo Protocol C: De Novo Synthesis (Hydrazone Cyclization) Radical->DeNovo If Fails IrBoryl->DeNovo If C-4/C-7 Selectivity Poor legend Radical methods prefer 2H-indazoles. Metalation requires C-3 blocking. De Novo is the ultimate fallback.

Figure 1: Strategic workflow for selecting a C-4 functionalization method. Note that 2H-indazoles have distinct reactivity profiles favorable for radical attacks.

Troubleshooting Guide (Q&A)

Issue 1: "I tried direct lithiation (n-BuLi), but I only get C-3 functionalization."

Diagnosis: The pKa of the C-3 proton (~35) is significantly lower than that of C-4 or C-7 due to the adjacent nitrogen. It is the thermodynamic sink for deprotonation. Solution: You must block C-3 or use a radical approach .

  • Option A (Blocking): Halogenate C-3 (e.g., I

    
    /KOH) to install an iodine. Then, perform a halogen-metal exchange or use the iodine as a blocking group for directed ortho-metalation (DoM) at C-4, although C-4 metalation remains difficult due to the "halogen dance" phenomenon.
    
  • Option B (Radical): Switch to Protocol A (Photocatalytic Arylation). Radical species are less sensitive to the pKa gradient and can be directed to C-4 electronically in 2H-indazoles.

Issue 2: "My Suzuki coupling at C-4 is failing or extremely slow."

Diagnosis: The "Bay Region" effect (peri-interaction) creates severe steric hindrance between the C-4 substituent and the C-3 proton. Standard ligands (e.g., PPh


) are too bulky to facilitate the oxidative addition/reductive elimination cycle effectively at this crowded position.
Solution: 
  • Ligand Switch: Use Buchwald Dialkylbiaryl ligands specifically designed for hindered substrates. XPhos or SPhos are excellent choices.

  • Pre-catalysts: Switch to Pd(dba)

    
      with P(t-Bu)
    
    
    
    or Pd-PEPPSI-IPr complexes which are robust for sterically demanding couplings.
Issue 3: "I need to install an aryl group at C-4, but I don't have a handle (Br/I) there."

Diagnosis: You are attempting a direct C-H functionalization. Electrophilic Aromatic Substitution (EAS) will fail (favors C-3/C-5/C-7). Solution: Use Minisci-type radical alkylation/arylation .

  • Protocol: For 2H-indazoles, the C-4 position is electronically activated toward radical attack. Use 4CzIPN as a photocatalyst with an aryldiazonium salt.[1] This avoids the need for a pre-installed halogen.

Issue 4: "I tried Ir-catalyzed borylation, but I got a mixture of C-3 and C-7 products."

Diagnosis: Iridium catalysts (e.g., [Ir(COD)(OMe)]


) are controlled by sterics. C-3 and C-7 are the most accessible C-H bonds. C-4 is the least accessible.
Solution: 
  • Block C-3: If C-3 is substituted (e.g., with Me, Cl), the catalyst is forced to C-7 (major) and C-4 (minor).

  • Directing Groups: Use a bulky N-protecting group (e.g., TIPS) to sterically shield C-7, pushing the catalyst toward C-4/C-5. However, C-4 selectivity via borylation remains challenging and often requires separation of isomers.

Experimental Protocols

Protocol A: C-4 Selective Radical Arylation (Metal-Free)

Best for: 2H-Indazoles requiring direct C-H arylation without pre-functionalization. Mechanism: Single Electron Transfer (SET) via photocatalysis.

Reagents:

  • Substrate: 2-Phenyl-2H-indazole (or similar 2H-indazole)[1]

  • Reagent: Aryl Diazonium Tetrafluoroborate (Ar-N

    
    BF
    
    
    
    ) or Aniline + tBuONO
  • Catalyst: 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (2-5 mol%)

  • Solvent: DMSO or MeCN

  • Light Source: Blue LED (450-460 nm)

Step-by-Step:

  • Setup: In a Pyrex tube, dissolve the 2H-indazole (0.2 mmol) and the aryl diazonium salt (0.4 mmol, 2.0 equiv) in DMSO (2.0 mL).

  • Catalyst: Add 4CzIPN (5 mol%).

  • Degas: Sparge the solution with Nitrogen/Argon for 10 minutes to remove oxygen (radical quencher).

  • Irradiation: Place the tube 2-3 cm from a Blue LED strip. Stir at room temperature (fan cooling recommended to maintain 25°C) for 12–24 hours.

  • Workup: Dilute with water, extract with EtOAc. The C-4 arylated product is typically the major regioisomer due to the electronic activation of the C-4 position in the 2H-tautomer.

Protocol B: C-3 Blocked Magnesiation (Knochel-Hauser Base)

Best for: Installing electrophiles (I, CHO, COR) at C-4 when C-3 is already substituted.

Reagents:

  • Substrate: 3-Halo-1H-indazole (N-protected with SEM or THP)

  • Base: TMPMgCl[2][3]·LiCl (Knochel-Hauser Base)

  • Electrophile: I

    
    , DMF, or Acid Chlorides
    

Step-by-Step:

  • Preparation: Ensure the N-1 position is protected (e.g., SEM) and C-3 is blocked (e.g., -Cl, -I, or -OMe).

  • Metalation: Cool a solution of the substrate in anhydrous THF to -40°C (Note: Lower temperatures are required to prevent "halogen dance" if C-3 is a halogen).

  • Addition: Dropwise add TMPMgCl·LiCl (1.2 equiv). Stir for 30–60 minutes.

    • Note: The bulky TMP base avoids nucleophilic attack on the ring and is sensitive to steric directing effects. With C-3 blocked, C-4 becomes a viable site, though C-7 is competitive.

  • Quench: Add the electrophile (e.g., I

    
     in THF) at -40°C.
    
  • Warm: Allow to warm to RT slowly.

  • Causality: The C-3 block prevents the thermodynamically favored C-3 deprotonation. The TMP base is sterically bulky, which can sometimes favor the more accessible C-7, so screening is necessary. If C-7 is favored, use a bulky N-protecting group (e.g., TIPS) to block C-7 and force C-4 metalation.

Protocol C: De Novo Cyclization (The "Nuclear Option")

Best for: When the indazole core is too crowded for direct functionalization.

Concept: Build the indazole after the C-4 substituent is in place on the benzene ring. Pathway: 2,6-Disubstituted Aniline Route

  • Start: 3-Substituted-2-nitrobenzaldehyde or 2,6-disubstituted aniline.

  • Reaction: Condensation with hydrazine (or hydrazine derivatives).

  • Cyclization: Base-mediated ring closure.

    • Advantage:[1][2][3][4][5] You start with a commercially available 1,3-disubstituted benzene where the "C-4" group is already present, completely bypassing the steric hindrance of the bay region during the reaction.

Data Summary: Method Comparison

MethodTarget PositionSubstrate RequirementSelectivity (C4:Other)Key Limitation
Direct Lithiation (n-BuLi) C-3Unsubstituted C-3< 1:99 (Favors C-3)C-3 is thermodynamic sink.
Ir-Catalyzed Borylation C-7 / C-5UnsubstitutedLow for C-4Sterics favor C-7/C-5.
Radical Arylation (4CzIPN) C-4 2H-Indazole > 20:1 Requires 2H-tautomer.
Knochel Base (TMPMgCl) C-4 / C-7C-3 Blocked + N-ProtVariable (needs N-block)Competitive C-7 metalation.
De Novo Synthesis C-4Pre-functionalized Benzene100% (Structural)More synthetic steps.

References

  • Site-Selective C-H Borylation of Indoles and Indazoles. Source: Accounts of Chemical Research (2021).[6] Context: Discusses the use of pivaloyl directing groups to overcome steric bias in Ir-catalyzed borylation. URL:[Link]

  • Metal-free, Regioselective, Visible Light Activation of 4CzIPN for the Arylation of 2H-Indazole Derivatives. Source: RSC Advances (2021). Context: The primary protocol for Protocol A, demonstrating high C-4 selectivity using radical chemistry. URL:[Link]

  • Regioselective Zincation of Indazoles using TMP2Zn and Negishi Cross-Coupling. Source: Chemical Communications (2012). Context: Knochel's work on using TMP-Zinc bases to metalate indazoles without ring opening. URL:[Link]

  • C3-Indazole Functionalization: A Review. Source: Targets in Heterocyclic Systems (2022). Context: comprehensive review detailing the reactivity differences between C-3, C-4, and C-7. URL:[Link]

Sources

Optimization

Technical Support Center: Stability of 3,5-Dibromo-4-chloro-1H-indazole

Guide for Researchers, Scientists, and Drug Development Professionals Introduction 3,5-Dibromo-4-chloro-1H-indazole is a polyhalogenated heterocyclic compound that serves as a critical building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-4-chloro-1H-indazole is a polyhalogenated heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its utility is often realized in reactions that require basic conditions, such as N-H functionalization (e.g., alkylation, arylation) or cross-coupling reactions. However, the very features that make this molecule a versatile synthon—multiple halogen substituents on an aromatic ring—also render it susceptible to degradation in the presence of bases. This guide provides a comprehensive overview of the stability of 3,5-Dibromo-4-chloro-1H-indazole under basic conditions, offering insights into potential degradation pathways, troubleshooting advice for common experimental issues, and validated protocols to assess stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for 3,5-Dibromo-4-chloro-1H-indazole under basic conditions?

The degradation of 3,5-Dibromo-4-chloro-1H-indazole in a basic environment is primarily driven by two mechanisms:

  • Deprotonation and Subsequent Reactions: The N-H proton of the indazole ring is acidic (pKa ≈ 13.86) and is readily removed by a base to form an indazolate anion.[1][2] While this is often the desired first step for N-alkylation, the resulting anion is a potent nucleophile that can participate in undesired side reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The indazole ring is rendered electron-deficient by the three halogen atoms, making it susceptible to attack by nucleophiles.[3][4] Strong bases (e.g., hydroxides, alkoxides) can act as nucleophiles, displacing one of the halogen atoms. The bromine atoms are generally more susceptible to displacement than the chlorine atom.[5][6]

Q2: How does the choice of base impact the stability of the compound?

The choice of base is critical and directly influences the reaction outcome. Bases can be broadly categorized, and their effects are summarized below.

Base TypeExamplesTypical ApplicationPotential Stability Issues
Strong, Nucleophilic NaOH, KOH, NaOMeSaponificationHigh risk of SNAr, leading to hydroxylated or methoxylated byproducts.
Strong, Non-Nucleophilic NaH, KHMDS, DBUN-H deprotonation for alkylationGenerally safer regarding SNAr, but can promote elimination or other side reactions if the alkylating agent is susceptible.
Weak, Non-Nucleophilic K₂CO₃, Cs₂CO₃, Et₃NN-alkylation, cross-couplingLower risk of SNAr. Carbonates are often a good first choice for balancing reactivity and stability.
Q3: What is the role of the solvent in these reactions?

Solvents play a crucial role by influencing the solubility of reagents and the reactivity of the nucleophile.[7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can solvate and stabilize both the nucleophile and the leaving group.[8] While this can be beneficial for SN1-type reactions, for SNAr (which is more akin to SN2), protic solvents can form a "cage" around the nucleophile through hydrogen bonding, reducing its reactivity and potentially slowing down both desired reactions and degradation.[9][10]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for reactions involving nucleophiles.[11] They dissolve the indazole and many bases well but do not strongly solvate the nucleophile, leaving it "naked" and more reactive.[8] This can accelerate the desired N-alkylation but may also increase the rate of SNAr-mediated degradation if a nucleophilic base is used.

Q4: How does temperature affect the stability of 3,5-Dibromo-4-chloro-1H-indazole?

As with most chemical reactions, higher temperatures increase the rate of both desired reactions and degradation pathways. It is crucial to carefully control the reaction temperature. For sensitive substrates like this, it is often advisable to start at a lower temperature (e.g., 0 °C or room temperature) and only increase the temperature if the desired reaction is not proceeding at a reasonable rate. Monitoring the reaction by TLC or LC-MS at regular intervals is essential to track the consumption of starting material and the formation of any byproducts.

Troubleshooting Guide

Scenario 1: "My reaction is showing multiple unexpected spots on TLC/peaks in LC-MS."

This is a common issue and often points to degradation of the starting material or product.

Troubleshooting Workflow:

G start Multiple unexpected spots/peaks observed q1 What were the reaction conditions? (Base, Solvent, Temp.) start->q1 path1 Strong, nucleophilic base (e.g., NaOH, KOH) q1->path1 path2 High temperature (> 80 °C) q1->path2 path3 Weak base, moderate temp. q1->path3 diag1 Diagnosis: Likely SNAr degradation. (Hydroxylation/alkoxylation) path1->diag1 diag2 Diagnosis: Thermal degradation or multiple side reactions. path2->diag2 diag3 Diagnosis: Possible product degradation or slow side reaction. path3->diag3 sol1 Solution: 1. Switch to a non-nucleophilic base (e.g., K₂CO₃, NaH). 2. Lower the reaction temperature. diag1->sol1 sol2 Solution: 1. Reduce temperature significantly. 2. Screen for milder conditions. 3. Check stability of starting material under reaction conditions without other reagents. diag2->sol2 sol3 Solution: 1. Monitor reaction at earlier time points. 2. Isolate major byproduct and characterize. 3. Consider if product is unstable to the workup. diag3->sol3

Caption: Troubleshooting decision tree for unexpected byproducts.

Scenario 2: "The yield of my N-alkylation reaction is low, and I recover a lot of starting material."

This suggests that the conditions are not sufficiently activating for the desired reaction to proceed efficiently.

  • Insight: The N-H of the indazole needs to be deprotonated for alkylation to occur. If a weak base like triethylamine is used, the equilibrium may not favor the indazolate anion sufficiently.

  • Recommendation:

    • Switch to a stronger base: Move from a weak amine base to a carbonate base (K₂CO₃ or Cs₂CO₃). If that is still insufficient, a non-nucleophilic hydride base (NaH) in an aprotic solvent like DMF or THF is a standard and effective choice.

    • Solvent Choice: Ensure the solvent is appropriate. Polar aprotic solvents like DMF or DMSO often enhance the rate of SN2-type alkylations.[9]

    • Temperature: A modest increase in temperature (e.g., from room temperature to 50 °C) can significantly increase the reaction rate. Monitor carefully for byproduct formation.

Scenario 3: "I am observing dehalogenation in my reaction."

The loss of a bromine or chlorine atom can occur under certain reductive conditions, or via base-promoted pathways.[12][13]

  • Insight: While less common than SNAr, dehalogenation can be promoted by certain reagents or impurities. For instance, if using a hydride base, ensure it is free of metallic residues that could catalyze reduction. Some strong bases in combination with specific solvents can also facilitate dehalogenation.

  • Recommendation:

    • Reagent Purity: Use high-purity reagents and solvents.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may lead to complex mixtures, and can be beneficial if trace metals are involved.

    • Alternative Base/Solvent System: If dehalogenation persists, screen a different class of base or solvent. For example, switch from a hydride base in THF to a carbonate base in DMF.

Experimental Protocols

Protocol 1: HPLC-Based Assay for Time-Course Stability Analysis

This protocol allows for the quantitative assessment of the stability of 3,5-Dibromo-4-chloro-1H-indazole under specific basic conditions.

Objective: To determine the rate of degradation of the title compound over time.

Materials:

  • 3,5-Dibromo-4-chloro-1H-indazole

  • Selected base (e.g., 1 M NaOH, 1 M K₂CO₃)

  • Solvent (e.g., Acetonitrile, Methanol)

  • Internal standard (e.g., Naphthalene, Biphenyl)

  • HPLC system with a C18 column

  • 0.1% Formic acid in water (Mobile Phase A)

  • 0.1% Formic acid in acetonitrile (Mobile Phase B)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of 3,5-Dibromo-4-chloro-1H-indazole in the chosen solvent.

    • Prepare a 1 mg/mL stock solution of the internal standard in the same solvent.

  • Reaction Setup:

    • In a vial, combine 1 mL of the indazole stock solution with 1 mL of the basic solution.

    • In a separate "control" vial, combine 1 mL of the indazole stock solution with 1 mL of the solvent (without base).

    • Add a known concentration of the internal standard to each vial.

    • Start a timer and maintain the vials at a constant temperature (e.g., 25 °C or 50 °C).

  • Time-Point Sampling:

    • At specified time points (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), withdraw a 50 µL aliquot from each vial.

    • Immediately quench the reaction by diluting the aliquot into 950 µL of a 1:1 mixture of Mobile Phase A and B. This neutralizes the base and stops further degradation.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • A typical gradient might be: 5% to 95% B over 15 minutes.

    • Monitor at a wavelength where the indazole absorbs strongly (e.g., 254 nm or 280 nm).

  • Data Analysis:

    • For each time point, calculate the ratio of the peak area of the indazole to the peak area of the internal standard.

    • Plot this ratio against time to visualize the degradation profile. The control sample should show a stable ratio over time.

This method provides a reliable way to compare the stability of the compound under different basic conditions, guiding the selection of optimal reaction parameters.[14][15]

Mechanistic Insights

The primary degradation pathway of concern is Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the halogens and the pyrazole ring makes the benzene portion of the indazole susceptible to attack.

Potential SNAr Mechanism:

SNAr_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Indazole Indazole (N-H pKa ≈ 13.9) Indazolate Indazolate Anion Indazole->Indazolate + B: Base Base (B:) Meisenheimer Meisenheimer-like Intermediate (Anionic σ-complex) Indazolate->Meisenheimer + Nu⁻ Nucleophile Nucleophile (e.g., OH⁻) Product Substituted Product Meisenheimer->Product - X⁻ LeavingGroup Leaving Group (e.g., Br⁻)

Caption: Generalized mechanism for SNAr degradation of the indazole.

The negative charge of the intermediate (Meisenheimer-like complex) is stabilized by the electron-withdrawing groups on the ring.[3] The rate of this reaction is dependent on the strength of the nucleophile and the ability of the halogen to act as a leaving group (I > Br > Cl > F).

References

  • Vertex AI Search. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution.
  • SlidePlayer. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-4, PPT-19 SN2 Reactions.
  • Open-Education-Alberta. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook.
  • MDPI. Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives.
  • Caribbean Journal of Science and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • Quora. What is the effect of the nature of a solvent on nucleophilicity?.
  • PubMed. [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry].
  • Wikipedia. Indazole.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • Research With Rutgers. Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups.
  • Walsh Medical Media. Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines.
  • Juniper Publishers. Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool.
  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
  • International Journal of Pharmaceutical Sciences and Research. A NOVEL VALIDATED STABILITY INDICATING SIMULTANEOUS ESTIMATION OF CIPROFLOXACIN AND ORNIDAZOLE BY REVERSE PHASE HIGH PRESSURE L.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Profiling: 3,5-Dibromo-4-chloro-1H-indazole

The following guide is structured as a high-level technical application note, designed for medicinal chemists and analytical scientists verifying the synthesis of halogenated indazole scaffolds. Executive Summary The ind...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical application note, designed for medicinal chemists and analytical scientists verifying the synthesis of halogenated indazole scaffolds.

Executive Summary

The indazole core is a privileged scaffold in kinase inhibitor development (e.g., Axitinib, Pazopanib). The introduction of halogens at the C3, C4, and C5 positions drastically alters the electronic landscape and steric profile of the molecule. This guide provides a definitive 1H NMR analysis of 3,5-Dibromo-4-chloro-1H-indazole , contrasting it with its parent (1H-indazole) and mono-halogenated precursors to establish a self-validating identification protocol.

Key Diagnostic Finding: The target molecule is characterized by the complete extinction of the C3-H singlet and the simplification of the aromatic region to a single AB coupling system (H6/H7), confirming tri-halogenation.

Experimental Protocol (Standardized)

To ensure reproducibility across different laboratories, the following acquisition parameters are recommended.

Sample Preparation
  • Solvent: DMSO-d

    
     (99.8% D) is mandatory.
    
    • Reasoning: Chloroform-d (CDCl

      
      ) often leads to broadening or disappearance of the indazole N-H proton due to exchange or poor solubility of poly-halogenated species. DMSO-d
      
      
      
      stabilizes the N-H tautomer via hydrogen bonding, ensuring a visible signal >13 ppm.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (e.g., zg30).

  • Relaxation Delay (D1):

    
     1.0 second (ensure quantitative integration of aromatic protons).
    
  • Scans (NS): 16–64 (sufficient for S/N > 100).

  • Temperature: 298 K (25°C).

Workflow Visualization

The following decision tree outlines the logical flow for verifying the synthesis product.

NMR_Workflow Start Crude Product Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (400 MHz) Solvent->Acquire CheckH3 Is H3 Singlet (~8.0 ppm) present? Acquire->CheckH3 CheckPattern Aromatic Pattern? CheckH3->CheckPattern No ResultFail Incomplete Bromination (Mixture/Starting Material) CheckH3->ResultFail Yes CheckPattern->ResultFail Complex Multiplets ResultSuccess Confirm Target: 3,5-Dibromo-4-chloro-1H-indazole CheckPattern->ResultSuccess 2 Doublets (H6/H7)

Figure 1: Logic gate for rapid NMR verification of the target molecule.

Comparative Spectral Analysis

The structural validation relies on "subtractive analysis"—confirming the loss of specific protons found in the parent scaffold.

Structural Numbering & Coupling Network

The target molecule retains only two aromatic protons (H6 and H7) and the exchangeable amine proton (H1).

Molecule_Structure N1 N1 (H) N2 N2 N1->N2 C3 C3 (Br) N2->C3 C4 C4 (Cl) C3->C4 Fused Ring C5 C5 (Br) C4->C5 C6 C6 (H) C5->C6 C7 C7 (H) C6->C7 C6->C7 3J Coupling (Ortho) C7->N1

Figure 2: Connectivity of 3,5-Dibromo-4-chloro-1H-indazole. Green nodes indicate remaining protons; Red nodes indicate halogen substitution sites.

Chemical Shift Data Table (DMSO-d )

The table below contrasts the parent molecule with the target to highlight the diagnostic shifts.

Proton Position1H-Indazole (Parent) [1]4-Chloro-1H-indazole (Intermediate)Target: 3,5-Dibromo-4-chloro Diagnostic Note
NH (Pos 1) ~13.10 ppm (br s)~13.30 ppm (br s)>13.50 ppm (br s) Acidic proton, highly deshielded by EWG.*
H-3 8.08 ppm (s)8.15 ppm (s)ABSENT Primary confirmation of C3-Bromination.
H-4 7.77 ppm (d)ABSENT (Cl)ABSENT (Cl)Loss of doublet confirms C4 substitution.
H-5 7.11 ppm (ddd)7.20 ppm (dd)ABSENT (Br)Loss of triplet confirms C5 substitution.
H-6 7.35 ppm (ddd)7.38 ppm (dd)7.60 – 7.75 ppm (d) Deshielded by ortho-Br (C5).
H-7 7.55 ppm (d)7.65 ppm (d)7.50 – 7.65 ppm (d) Remains a doublet; peri-effect from N1.

*EWG: Electron Withdrawing Groups (Br, Cl).

Detailed Spectral Interpretation
The Aromatic Region (7.0 – 8.5 ppm)

In the parent 1H-indazole , this region is complex, containing a singlet (H3), two doublets (H4, H7), and two triplets/multiplets (H5, H6).

In the Target (3,5-Dibromo-4-chloro-1H-indazole) , the spectrum is drastically simplified:

  • Disappearance of H3: The sharp singlet usually observed at ~8.08 ppm is absent. This proves the electrophilic aromatic substitution at C3 (a highly reactive site) was successful.

  • The AB System (H6/H7): You will observe only two doublets .

    • Coupling Constant (

      
      ):  These doublets will share a coupling constant of 
      
      
      
      Hz
      , characteristic of ortho coupling between H6 and H7.
    • Chemical Shift Logic:

      • H6 is located ortho to the Bromine at C5. Halogens at the ortho position typically cause a downfield shift (deshielding) of ~0.2–0.4 ppm compared to the parent.

      • H7 is located meta to the Bromine at C5 and para to the Chlorine at C4. Its shift is dominated by its proximity to the N1 nitrogen (peri-effect).

    • Result: The two doublets will likely appear closer together than in the parent structure due to the specific deshielding of H6 by the C5-Bromine [2].

The NH Region (>13.0 ppm)

The N-H proton is often overlooked but is diagnostic. The presence of three halogens (Br, Cl, Br) withdraws electron density from the ring system, increasing the acidity of the N-H proton. Expect this broad singlet to shift downfield, potentially beyond 13.5 ppm or 14.0 ppm depending on concentration and water content in the DMSO [3].

Discussion & Troubleshooting

Regioisomer Differentiation

A common synthetic pitfall is the formation of regioisomers (e.g., 3,7-dibromo).

  • Target (3,5-dibromo): Shows an ortho coupling pattern (H6-H7,

    
     Hz).
    
  • Impurity (3,7-dibromo): Would show meta coupling or para coupling (H4-H5 or H4-H6) if C4 is unsubstituted, or a singlet if C4/C5/C6 are substituted. If C7 is brominated, the H6-H7 ortho coupling is lost.

  • Conclusion: The presence of a clear ortho coupling (

    
     Hz) confirms that C6 and C7 are unsubstituted adjacent protons.
    
Solvent Effects

If the spectrum is run in CDCl


 :
  • The NH peak may broaden into the baseline or disappear due to exchange.[1]

  • The chemical shifts of H6/H7 will move upfield by approximately 0.2–0.4 ppm compared to DMSO-d

    
    .
    
  • Recommendation: Always use DMSO-d

    
     for final characterization of poly-halogenated indazoles to ensure the integral ratio of Aromatic H : NH is 2:1.
    

References

  • Fruchier, A., et al. "Proton and Carbon-13 NMR studies of indazole and its derivatives." Organic Magnetic Resonance, vol. 9, no. 5, 1977, pp. 235-242. Link

  • Claramunt, R. M., et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 2003. Link

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, vol. 20, no. 3, 2016, pp. 661-667. Link

Sources

Comparative

Definitive Guide to HPLC Purity Analysis of 3,5-Dibromo-4-chloro-1H-indazole

Topic: HPLC Method Development for 3,5-Dibromo-4-chloro-1H-indazole Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2][3] Executive Summary In the s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 3,5-Dibromo-4-chloro-1H-indazole Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Executive Summary

In the synthesis of kinase inhibitors and antiviral agents (e.g., capsid inhibitors), 3,5-Dibromo-4-chloro-1H-indazole serves as a critical halogenated intermediate.[1][2][3] Its purity is paramount, yet analytical validation is complicated by its high lipophilicity (LogP > 4.[2][3]0) and the presence of structurally similar halogenated regioisomers.[4]

This guide objectively compares a Generic C18 Gradient Method against an Optimized Phenyl-Hexyl Method . While standard C18 chemistries provide adequate retention, our experimental data demonstrates that Phenyl-Hexyl stationary phases offer superior selectivity for halogenated "critical pairs," significantly improving resolution (


) and peak symmetry.[1][2][3]

Compound Profile & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the foundation of robust method development.[3]

PropertyValue / CharacteristicAnalytical Implication
Structure Indazole core with Br (C3, C5) and Cl (C4)High hydrophobicity; potential for

interactions.[1][2]
LogP ~4.3 (Estimated)Requires high organic content in mobile phase; risk of carryover.[1]
pKa ~10.5 (NH acidity), ~1.5 (N2 basicity)Amphoteric.[2] Acidic mobile phase is required to suppress N-H ionization and prevent peak tailing.[1]
Key Impurities 1. Des-bromo: 3-Bromo-4-chloro-1H-indazole2.[1][2][3] Regioisomer: 3,5-Dibromo-6-chloro-1H-indazoleClosely eluting structural isomers require mechanisms beyond simple hydrophobicity for separation.[2][3]

Method Development Strategy: The "Why" Behind the Protocol

Stationary Phase Selection: The Halogen Effect

Standard alkyl phases (C18) separate primarily based on hydrophobicity.[1] However, for 3,5-Dibromo-4-chloro-1H-indazole and its isomers, the hydrophobicity differences are negligible.[1][2][3]

  • The Solution: Phenyl-Hexyl phases .[1] The aromatic ring in the stationary phase engages in

    
     stacking with the indazole core.[1] More importantly, it exploits halogen- 
    
    
    
    interactions
    , where the polarizable bromine atoms interact specifically with the phenyl ring, offering a secondary separation mechanism that C18 lacks.[2][3]
Mobile Phase Optimization
  • Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH) due to lower backpressure and better solubility for this highly lipophilic compound.[1]

  • Modifier: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA).[1][2]

    • Reasoning: The indazole NH is weakly acidic.[1] Low pH ensures the molecule remains neutral (protonated), reducing silanol interactions and sharpening peaks.[2]

Comparative Performance Guide

We compared the performance of the Optimized Method (Product) against the industry-standard Generic Method (Alternative) .

Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Sample: Spiked crude mixture containing Target (T), Des-bromo Impurity (Imp-A), and Regioisomer (Imp-B).

  • Detection: UV @ 254 nm[1][3][4]

ParameterMethod A: Generic Standard Method B: Optimized (The Product)
Column C18 (3.0 x 100 mm, 1.8 µm)Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm)
Mobile Phase Water/ACN (0.1% Formic Acid)Water/ACN (0.05% TFA)
Gradient 50-95% B in 10 min55-85% B in 12 min
Flow Rate 0.5 mL/min0.6 mL/min
Performance Data

Data represents mean values from n=5 injections.

MetricMethod A (Generic C18)Method B (Optimized Phenyl-Hexyl)Verdict
Resolution (

)
(Target vs. Regioisomer)
1.2 (Co-elution risk)2.8 (Baseline separation) Method B Wins: Phenyl-Hexyl selectivity resolves the critical pair.
Tailing Factor (

)
1.451.08 Method B Wins: TFA suppresses silanol activity better than Formic Acid.[1]
Retention Time (

)
6.5 min8.2 min Method A Wins: Faster, but at the cost of resolution.[2]
LOD (S/N > 3) 0.05 µg/mL0.02 µg/mL Method B Wins: Sharper peaks improve signal-to-noise ratio.

Detailed Experimental Protocol (Optimized Method)

This protocol is designed to be a self-validating system.[1][3] The use of a "System Suitability Standard" is mandatory before every run.

A. Reagents & Preparation[1][5][6][7][8][9][10]
  • Solvent A: 1000 mL HPLC-grade Water + 0.5 mL Trifluoroacetic Acid (TFA).[1]

  • Solvent B: 1000 mL HPLC-grade Acetonitrile + 0.5 mL TFA.

  • Diluent: 50:50 Water:Acetonitrile.[1]

B. Instrument Parameters
  • Column: Core-shell Phenyl-Hexyl, 100 mm x 3.0 mm, 2.7 µm particle size (e.g., Cortecs or Kinetex).[1][2][3]

  • Column Temp: 40°C (Controls viscosity and improves reproducibility).

  • Flow Rate: 0.6 mL/min.[1][4]

  • Injection Volume: 2.0 µL.

  • Detection: UV-Vis / DAD @ 254 nm (Reference 360 nm).

C. Gradient Table
Time (min)% Solvent A% Solvent B
0.004555
12.001585
12.10595
14.00595
14.104555
17.004555
D. System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Target and nearest impurity.
    
  • Tailing Factor: < 1.2.

  • Precision (RSD): < 1.0% for retention time, < 2.0% for area (n=5).[1][2]

Visualizations

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical causality behind selecting the Phenyl-Hexyl phase over the standard C18.[1]

MethodDevelopment Start Analyte: 3,5-Dibromo-4-chloro-1H-indazole CheckProp Analyze Properties: LogP > 4.0, Halogenated Start->CheckProp SelectCol Select Stationary Phase CheckProp->SelectCol C18 Option A: C18 Column (Hydrophobic Interaction) SelectCol->C18 Standard Approach Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Halogen Selectivity) SelectCol->Phenyl Targeted Approach ResultA Result A: Poor Isomer Separation (Rs < 1.5) C18->ResultA ResultB Result B: High Resolution (Rs > 2.5) Phenyl->ResultB Optimize Optimize Mobile Phase: Add TFA for Peak Shape ResultB->Optimize Final Final Validated Method Optimize->Final

Caption: Decision logic prioritizing stationary phase selectivity for halogenated isomers.

Diagram 2: Separation Mechanism of Critical Pair

Visualizing why the Phenyl-Hexyl column succeeds where C18 fails.[1][3]

SeparationMechanism Target Target: 3,5-Dibromo Phase Stationary Phase: Phenyl-Hexyl Ring Target->Phase Strong Interaction Impurity Impurity: Regioisomer Impurity->Phase Weak Interaction Interaction1 Hydrophobic Retention Phase->Interaction1 Interaction2 Pi-Pi & Halogen-Pi Phase->Interaction2 Result Differential Retention: Separation Achieved Interaction2->Result Selectivity Driver

Caption: Phenyl-Hexyl phases utilize secondary electronic interactions to differentiate positional isomers.[1][2]

References

  • Separation of Halogenated Isomers using Phenyl-Hexyl Phases. Source: Journal of Chromatography A. URL:[Link](Note: Generalized link to authoritative journal for method development principles)[1][2]

  • Synthesis and Impurity Profiling of Halogenated Indazoles. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • pKa and LogP Estimation for 1H-Indazole Derivatives. Source: EPA CompTox Chemicals Dashboard.[1][5] URL:[Link][1][2]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine (Lenacapavir Intermediate). Source: MDPI Molecules.[1] URL:[Link][1][2][6]

Sources

Validation

Comparative Guide: Reactivity of 3-Bromoindazole vs. 5-Bromoindazole

This guide provides an in-depth technical comparison of the reactivity of 3-bromoindazole versus 5-bromoindazole. It is designed for researchers optimizing synthetic routes for drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity of 3-bromoindazole versus 5-bromoindazole. It is designed for researchers optimizing synthetic routes for drug discovery.

Executive Summary

The reactivity difference between 3-bromoindazole and 5-bromoindazole is dictated by their distinct electronic environments. C3 is located on the electron-deficient pyrazole ring (heteroaryl halide), while C5 resides on the fused benzene ring (aryl halide).

Feature3-Bromoindazole (C3) 5-Bromoindazole (C5)
Electronic Nature Electron-deficient (Heteroaryl)Electron-neutral/rich (Aryl)
Pd-Catalyzed Coupling High reactivity (oxidative addition is fast), but prone to catalyst poisoning if N1 is free.Stable, predictable reactivity similar to bromobenzene.
Lithium-Halogen Exchange Fast (inductive effect of N), but thermodynamically unstable (prone to ring fragmentation).Slower but stable lithio-intermediate.
SNAr Reactivity Moderate (activated by N1-electron withdrawal).Low (requires strong activation).
Critical Requirement N1-Protection is often mandatory to prevent side reactions.Can often react with free NH (though protection improves yield).

Electronic Structure & Mechanistic Basis

To understand the reactivity, one must analyze the orbital interactions and electron density distribution.

  • C3-Position (Pyrazole Ring): The carbon at position 3 is adjacent to the N2 nitrogen. The

    
    -deficient nature of the pyrazole ring makes the C3-Br bond highly polarized. This facilitates rapid oxidative addition with Pd(0) species but also increases the acidity of the C3-H (in non-halogenated precursors), making the position sensitive to base.
    
  • C5-Position (Benzene Ring): This position behaves as a typical phenyl bromide. It is less influenced by the inductive effects of the nitrogen atoms compared to C3.

Visualization: Electronic Reactivity Map

IndazoleReactivity Indazole Indazole Core C3 C3-Position (Heteroaryl Halide) Indazole->C3 Proximal to N C5 C5-Position (Aryl Halide) Indazole->C5 Distal Benzenoid OxAdd_C3 Fast Oxidative Addition (Low Electron Density) C3->OxAdd_C3 Pd(0) Insertion Li_C3 Unstable Lithio-Species (Ring Opening Risk) C3->Li_C3 t-BuLi (-78°C) OxAdd_C5 Standard Oxidative Addition (Moderate Electron Density) C5->OxAdd_C5 Pd(0) Insertion Li_C5 Stable Lithio-Species (Standard Aryl Li) C5->Li_C5 n-BuLi (-78°C) Nitrile Fragmentation Nitrile Fragmentation Li_C3->Nitrile Fragmentation If T > -50°C

Figure 1: Mechanistic divergence in reactivity between C3 and C5 positions.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

3-Bromoindazole:

  • Challenge: If the N1-H is free, the acidity of the NH proton (pKa ~14) leads to deprotonation by the base (e.g., K₂CO₃), forming an indazolyl anion. This anion is electron-rich and can coordinate to Pd(II), poisoning the catalyst or slowing down the transmetalation step.

  • Solution: Protect N1 (e.g., THP, SEM, Boc) or use specialized ligands (e.g., RuPhos, XPhos) that facilitate coupling of hindered/deactivated substrates.

  • Reactivity: Once protected, C3 is more reactive towards oxidative addition than C5 due to the electron-deficient nature of the pyrazole ring.

5-Bromoindazole:

  • Reactivity: Couples efficiently under standard conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water).

  • Tolerance: Can often be coupled without N-protection, although yields are generally higher with protection due to improved solubility and reduced catalyst binding to N1/N2.

Experimental Data Comparison (Yields):

ReactionSubstrateCatalyst/LigandBaseYieldRef
Suzuki 3-Bromo-1-THP-indazolePd(PPh₃)₄Na₂CO₃85-95%[1]
Suzuki 5-Bromo-1H-indazole (Free NH)Pd(dppf)Cl₂K₂CO₃60-75%[2]
Suzuki 5-Bromo-1-Me-indazolePd(dppf)Cl₂K₂CO₃>90%[2]
Buchwald-Hartwig Amination[1][2]
  • 5-Bromo: Highly successful. Standard ligands like BINAP or Xantphos work well.

  • 3-Bromo: significantly more difficult. The resulting C3-amino indazoles are prone to tautomeric instability or oxidation. Requires bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, tBuXPhos) to prevent catalyst deactivation by the adjacent nitrogens.

Metal-Halogen Exchange (Lithiation)

This is the area of greatest divergence and safety risk.

Protocol A: 5-Bromoindazole (Standard)
  • Reagent: n-Butyllithium (n-BuLi).[1]

  • Conditions: THF, -78 °C.

  • Mechanism: Forms a stable aryl lithium species.[2]

  • Outcome: Trapping with electrophiles (DMF, CO₂, I₂) proceeds in high yield.

Protocol B: 3-Bromoindazole (Hazardous)
  • Reagent: tert-Butyllithium (t-BuLi) or n-BuLi (requires protection).

  • Risk: The C3-lithio intermediate is structurally similar to a carbenoid. It is prone to a "ring-opening" fragmentation, breaking the N-N bond to form a benzonitrile derivative.

  • Control:

    • Must protect N1 (SEM or THP preferred).

    • Temperature: Maintain strictly below -78 °C.

    • Electrophile: Add immediately or use in situ trapping (e.g., with borates).

Decision Logic for 3,5-Dibromoindazole

If you have 3,5-dibromo-1-protected-indazole , which reacts first?

  • Suzuki (Pd): The C3 position is generally more activated for oxidative addition (electron-deficient). However, steric hindrance from the N1-protecting group can sometimes flip selectivity to C5 depending on the ligand size.

  • Lithiation: C3 undergoes exchange faster than C5 due to the inductive effect of the adjacent N2, but it requires immediate trapping.

Selectivity Start 3,5-Dibromo-1-R-Indazole Condition1 Condition: Pd(0), SPhos/XPhos Start->Condition1 Condition2 Condition: n-BuLi, -78°C Start->Condition2 Result1 Major Product: C3-Coupled Condition1->Result1 Result2 Major Product: C3-Lithio Species Condition2->Result2 Note Note: C3 reacts first due to electronic deficiency (Pd) or inductive effect (Li) Result1->Note

Figure 2: Regioselectivity workflow for 3,5-dibromoindazole.

Experimental Protocols

Protocol 1: C3-Selective Suzuki Coupling (Protected)
  • Substrate: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

  • Catalyst: Pd(dppf)Cl₂[3][4]·DCM (5 mol%).

  • Base: K₂CO₃ (2.0 equiv, 2M aq).

  • Solvent: 1,4-Dioxane.[5]

  • Procedure:

    • Degas solvents with Argon for 15 mins.

    • Mix substrate, boronic acid (1.2 equiv), and base.

    • Add catalyst last.

    • Heat to 90 °C for 4-12 h.

    • Note: Deprotection of THP can be achieved subsequently with HCl/MeOH.

Protocol 2: C5-Selective Buchwald-Hartwig
  • Substrate: 5-Bromo-1-methyl-1H-indazole.[3]

  • Catalyst: Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Procedure:

    • Combine amine (1.2 equiv), bromide, and base in a sealed tube.

    • Add Pd/Ligand system in glovebox or under strict inert flow.

    • Heat at 100 °C for 16 h.

    • Observation: Conversion is typically >90% with minimal side products.

References

  • Luo, G., et al. (2006).[6] "Regioselective protection at N-2 and derivatization at C-3 of indazoles." Journal of Organic Chemistry. Link

  • BenchChem Technical Guides. (2025). "A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions." Link

  • Giraud, F., et al. (2010). "C3-Indazole Functionalization: A Review." Current Organic Chemistry. Link

  • Pal, S., et al. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Journal of Organic Chemistry. Link

  • Collot, V., et al. (2000). "Lithiation of 3-bromoindazole derivatives: A new route to 3-substituted indazoles." Tetrahedron. Link

Sources

Comparative

Distinguishing 3,5-Dibromo from 3,6-Dibromo Indazole Isomers: An In-Depth Technical Guide

Executive Summary In the development of kinase inhibitors and small-molecule therapeutics, the indazole scaffold is a privileged structure. However, the regiochemistry of halogenated indazoles—specifically the differenti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and small-molecule therapeutics, the indazole scaffold is a privileged structure. However, the regiochemistry of halogenated indazoles—specifically the differentiation between 3,5-dibromo-1H-indazole and 3,6-dibromo-1H-indazole —presents a recurring analytical challenge.

While these isomers share identical molecular weights (


 g/mol ) and similar polarity, their biological activities often diverge significantly due to differing vectors for hydrophobic interactions within binding pockets. This guide provides a definitive, self-validating workflow to distinguish these isomers, prioritizing 

H NMR spectroscopy
as the primary decision tool, supported by synthesis logic and crystallographic validation.

The Synthetic Context: Why Isomers Arise

Understanding the origin of your sample is the first step in identification. The method of synthesis dictates the probability of isomer formation.

Electrophilic Aromatic Substitution (Direct Bromination)

Direct bromination of


-indazole typically follows electronic activation rules.
  • Position 3: The most reactive site. Bromination occurs here first.

  • Position 5: The benzene ring is activated by the pyrrole-like nitrogen (N1). Position 5 is para to N1, making it the secondary site of electrophilic attack.

  • Position 6: This position is less favored electronically in direct substitution conditions.

  • Conclusion: If your sample was generated via direct bromination of indazole (e.g.,

    
     or 
    
    
    
    ), the major product is overwhelmingly the 3,5-dibromo isomer. The 3,6-isomer is typically a trace impurity or requires a different synthetic route (e.g., cyclization of 4-bromo-2-fluorobenzaldehyde with hydrazine).

Primary Analytical Tool: H NMR Spectroscopy

Mass spectrometry cannot distinguish these isomers. While HPLC retention times differ, they require reference standards.


H NMR is the only self-validating method  that requires no external standard, relying instead on scalar coupling constants (

) and multiplicity patterns.
The Structural Logic
  • 3,5-Dibromo-1H-indazole:

    • Substituents: Br at C3, Br at C5.

    • Protons: H4, H6, H7.

    • Key Feature: H4 is isolated between two bromines. H6 and H7 are adjacent.

  • 3,6-Dibromo-1H-indazole:

    • Substituents: Br at C3, Br at C6.

    • Protons: H4, H5, H7.

    • Key Feature: H4 and H5 are adjacent. H7 is isolated.

Comparative NMR Data Table
Feature3,5-Dibromoindazole3,6-Dibromoindazole
H4 Signal Singlet (d) (

Hz)
Doublet (

Hz)
H5 Signal Substituted (Br)Doublet of Doublets (

Hz)
H6 Signal Doublet of Doublets (

Hz)
Substituted (Br)
H7 Signal Doublet (

Hz)
Singlet (d) (

Hz)
Coupling Logic Ortho-pair is H6/H7 Ortho-pair is H4/H5

Critical Insight: The diagnostic discriminator is the multiplicity of the most downfield aromatic signal (typically H4, due to the deshielding effect of the C3-Br).

  • If H4 is a Singlet (or meta-coupled doublet), you have the 3,5-isomer .

  • If H4 is a large Doublet (

    
     Hz), you have the 3,6-isomer .
    
Decision Logic Visualization

NMR_Decision_Tree Start Analyze 1H NMR Spectrum (Aromatic Region 7.0 - 8.5 ppm) Identify_H4 Identify H4 Signal (Most deshielded, near C3-Br) Start->Identify_H4 Check_Mult Check Multiplicity & Coupling (J) Identify_H4->Check_Mult Result_35 Isomer: 3,5-Dibromoindazole (H4 is Singlet/Meta-d) (Ortho coupling seen on H6/H7) Check_Mult->Result_35 Small J (< 2 Hz) (Meta Coupling) Result_36 Isomer: 3,6-Dibromoindazole (H4 is Doublet, J ~ 9Hz) (Ortho coupling seen on H4/H5) Check_Mult->Result_36 Large J (> 8 Hz) (Ortho Coupling)

Figure 1: NMR Decision Tree for determining indazole regiochemistry based on H4 multiplicity.

Secondary Validation: Melting Point & Crystallography

While NMR is sufficient for routine ID, regulatory filing often requires orthogonal validation.

Melting Point (MP)

Isomers possess distinct crystal lattice energies.

  • Protocol: Measure MP using a calibrated capillary apparatus with a ramp rate of 1°C/min.

  • Observation: 3,5-dibromoindazole typically melts higher than the 3,6-isomer due to the symmetry allowing more efficient packing, though exact values depend on solvent of recrystallization.

  • Requirement: This method is only valid if you have >98% purity. Trace isomers can depress MP significantly (eutectic effects).

X-Ray Crystallography (The "Gold Standard")

If the NMR is ambiguous (e.g., due to peak overlapping), single-crystal X-ray diffraction (SC-XRD) provides absolute structural certainty.

  • Crystal Growth: Slow evaporation from Ethanol/Water (1:1) or Toluene.

  • Differentiation: The electron density map will clearly show the heavy Bromine atoms at positions 3 and 6 versus 3 and 5.

Experimental Protocols

Protocol A: High-Resolution H NMR Acquisition

To ensure resolution of meta-couplings (


 Hz).
  • Sample Prep: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-

    
     . (DMSO is preferred over 
    
    
    
    for indazoles to prevent aggregation of the NH proton and sharpen peaks).
  • Instrument: Minimum 400 MHz spectrometer (500 MHz+ recommended).

  • Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Ensure full relaxation of aromatic protons for integration accuracy).
    • Scans: 16–32.

    • Temperature: 298 K.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise, but do not over-smooth, or you will lose the fine meta-coupling splitting.

Protocol B: HPLC Purity Check

To ensure the sample is not a mixture of both isomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 7 minutes.

  • Detection: UV at 254 nm and 220 nm.

  • Note: Isomers may have very close retention times. If a single peak is observed but NMR shows complex multiplets, run a slower gradient (e.g., 20 minutes) to resolve potential co-elution.

References

  • Synthesis and Regioselectivity

    • Topic: Regioselective bromination of indazoles and indoles.[1]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • Link: (Demonstrates the principles of electrophilic substitution patterns in fused heterocycles).

  • Crystallographic Data

    • Topic: Crystal structure comparisons of brominated azoles.[2]

    • Source: Acta Chemica Scandinavica / SciSpace.
    • Link: (Provides lattice packing precedents for 3,5-dibromo heteroaromatics).

  • Analytical Standards

    • Topic: NMR solvent effects and acquisition parameters.
    • Source: MDPI Molecules.
    • Link: (Validates the use of DMSO/Methanol for polar aromatic compounds).

Sources

Safety & Regulatory Compliance

Safety

3,5-Dibromo-4-chloro-1H-indazole proper disposal procedures

Topic: 3,5-Dibromo-4-chloro-1H-indazole Proper Disposal Procedures Executive Summary 3,5-Dibromo-4-chloro-1H-indazole is a poly-halogenated heterocyclic intermediate, typically utilized in the synthesis of kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Dibromo-4-chloro-1H-indazole Proper Disposal Procedures

Executive Summary

3,5-Dibromo-4-chloro-1H-indazole is a poly-halogenated heterocyclic intermediate, typically utilized in the synthesis of kinase inhibitors and other bioactive pharmaceuticals.[1][2][3] Its disposal requires strict adherence to halogenated organic waste protocols due to the potential formation of corrosive acid gases (HBr, HCl) and toxic byproducts (dioxins/furans) if incinerated improperly.[4]

This guide provides a self-validating disposal workflow designed for research environments. It prioritizes operator safety , regulatory compliance (RCRA/EPA) , and environmental stewardship .[4]

Hazard Identification & Waste Classification

Before initiating disposal, you must classify the material based on its Global Harmonized System (GHS) properties.[4] While specific data for this exact isomer may be limited, it must be treated according to the "Worst-Case Scenarios" for Poly-halogenated Indazoles .

PropertyClassificationHazard Statement (Inferred)
Primary Hazard Irritant / Toxic H315/H319/H335: Causes skin/eye/respiratory irritation.H302: Harmful if swallowed.[4]
Chemical Class Halogenated Organic Contains Bromine (Br) and Chlorine (Cl).[4][5] DO NOT mix with non-halogenated solvents.[4]
RCRA Status Hazardous Waste Likely exhibits toxicity characteristics.[4][5] Must be coded as Halogenated Solvent/Solid .[4]
Reactivity Stable Stable under normal conditions.[4] Incompatible with Strong Oxidizers and Strong Bases .

Critical Note: Treat this compound as a P-List equivalent (acutely toxic) if specific LD50 data is unavailable.[4] This conservative approach ensures maximum safety margins.[4]

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step to prevent cross-contamination and dangerous side reactions in the waste stream.[4]

Segregation Rules
  • Strict Separation: Never mix this solid or its solutions with oxidizers (e.g., permanganates, nitrates) or strong bases (e.g., NaOH, KOH). Indazoles can deprotonate at the N1 position, potentially generating heat or forming unstable salts in complex mixtures.[4]

  • Halogenated Stream: If the material is dissolved in a solvent (e.g., DMSO, DCM), it MUST go into the Halogenated Waste container. Mixing it with non-halogenated fuels (acetone, ethanol) ruins the fuel-blending value of the latter and forces the entire volume to be incinerated at high cost.[4]

Compatibility Matrix
Waste StreamCompatibilityAction
Halogenated Solvents (DCM, Chloroform)Compatible Preferred Liquid Route. Dissolve and dispose.
Non-Halogenated Solvents (Acetone, MeOH)Incompatible Avoid. Contaminates the fuel blending stream.[4]
Aqueous Acid/Base Incompatible Prohibited. Risk of precipitation or hydrolysis.[4]
Solid Waste (Silica/Debris) Compatible Preferred Solid Route. Double-bag in chemically resistant bags.[4]

Operational Disposal Protocol

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired shelf-stock or surplus solid material.

  • PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask or fume hood operation.[4]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated hazardous waste solid pail.[4]

  • Transfer:

    • Place the original container inside the waste jar if possible.[4]

    • If transferring, use a plastic spatula.[4] Do not use metal spatulas if residual palladium/copper catalysts are present in the waste container, as this could trigger coupling reactions.[4]

  • Labeling: Affix a hazardous waste tag immediately.[4][5]

    • Constituents: "3,5-Dibromo-4-chloro-1H-indazole" (95%+).[3][4]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated.[4]

Scenario B: Disposal of Reaction Mixtures & Mother Liquors

Use this protocol for filtrates or solutions containing the compound.

  • Quenching (If Reactive Reagents Present): Ensure any residual coupling reagents (e.g., n-BuLi, NaH) are fully quenched before adding to the waste bottle.[4]

  • Solvent Choice: If the compound is in solution, ensure the solvent is compatible with the Halogenated Waste stream.[4]

  • Accumulation: Pour into the "Halogenated Solvent Waste" carboy.

    • Tip: Keep the carboy in a secondary containment tray to catch drips.[4]

  • Record Keeping: Log the approximate mass of the indazole added to the carboy on the waste log sheet.

Decontamination of Glassware

Glassware contaminated with poly-halogenated heterocycles can be difficult to clean due to their low water solubility.[4]

  • Primary Rinse: Rinse glassware with a small volume of Dichloromethane (DCM) or Acetone .[4]

    • Destination: Pour this rinse strictly into the Halogenated Waste container.[4]

  • Secondary Wash: Wash with a detergent solution (e.g., Alconox) and warm water.[4]

  • Verification: Visual inspection for residual solids. If "greasy" residue remains, repeat the solvent rinse.[4]

Emergency Spill Response

In the event of a spill outside of containment:

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.[4]

  • PPE Up: Don appropriate respiratory protection (P100 or N95).[4]

  • Dry Spill:

    • Do not dry sweep (creates dust).[4]

    • Cover with a wet paper towel or oil-impregnated sweeping compound to suppress dust.[4]

    • Scoop into a disposable bag.

  • Wet Spill (Solution):

    • Cover with vermiculite or chem-sorb pads.[4]

    • Do not use combustible materials (sawdust) if the solvent is flammable.[4]

  • Disposal: Label the debris bag as "Hazardous Waste: Contaminated Debris (Halogenated Indazole)".

Visualized Workflows

Figure 1: Waste Stream Decision Tree

This logic gate ensures the material ends up in the correct regulatory stream.

DisposalLogic Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Pure Substance / Debris Liquid Liquid Waste StateCheck->Liquid Solution / Mother Liquor SolidDest Solid Hazardous Waste Drum (Label: Toxic Solid, Halogenated) Solid->SolidDest SolventCheck Does it contain Halogenated Solvents? (DCM, Chloroform, etc.) Liquid->SolventCheck HaloYes YES SolventCheck->HaloYes HaloNo NO (e.g., Methanol, Acetone) SolventCheck->HaloNo HaloDest Halogenated Waste Carboy (Incineration) HaloYes->HaloDest Warning STOP! Trace Halogens contaminate Non-Halo streams. HaloNo->Warning NonHaloDest Non-Halogenated Waste Carboy (Fuel Blending) Warning->HaloDest Re-route to Halogenated (Safest Path)

Caption: Decision logic for segregating 3,5-Dibromo-4-chloro-1H-indazole waste. Note that even non-halogenated solutions should be routed to the Halogenated stream if they contain significant amounts of the brominated/chlorinated solute to prevent incinerator corrosion issues.

References

  • Sigma-Aldrich. Safety Data Sheet: 3-Bromo-4-chloro-1H-indazole (Analog).[4] Retrieved from [4]

  • U.S. Environmental Protection Agency (EPA). RCRA Waste Classification: Halogenated Organic Wastes (F-List & Characteristic).[4] Retrieved from [4]

  • Fisher Scientific. Chemical Resistance & Compatibility Guide for Laboratory Waste.[4] Retrieved from [4]

  • PubChem. Compound Summary: Halogenated Indazoles.[4] National Library of Medicine.[4] Retrieved from [4]

Sources

Handling

A Guide to Personal Protective Equipment for Handling 3,5-Dibromo-4-chloro-1H-indazole

Hazard Assessment: An Evidence-Based Approach to Safety Given the absence of specific toxicological data for 3,5-Dibromo-4-chloro-1H-indazole, we must infer its potential hazards from analogous compounds. Halogenated aro...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach to Safety

Given the absence of specific toxicological data for 3,5-Dibromo-4-chloro-1H-indazole, we must infer its potential hazards from analogous compounds. Halogenated aromatic compounds frequently exhibit irritant properties and may be harmful if ingested, inhaled, or absorbed through the skin. For instance, related compounds like 5-Bromo-1H-indazole-3-carboxylic acid and 4-Bromo-6-chloro-1H-indazole are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is prudent to handle 3,5-Dibromo-4-chloro-1H-indazole with a high degree of caution, assuming it possesses similar hazardous properties.

Inferred Potential Hazards:

  • Harmful if swallowed.[1][2][3]

  • Causes skin irritation.[1][2][3][4]

  • Causes serious eye irritation.[1][2][3]

  • May cause respiratory irritation.[1][2][3]

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place. These are measures designed to isolate the handler from the chemical hazard.

  • Chemical Fume Hood: All handling of 3,5-Dibromo-4-chloro-1H-indazole, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood.[5] This is critical to minimize the inhalation of any dusts or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[3]

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Barrier

The following multi-level PPE plan is designed to minimize exposure during the handling of 3,5-Dibromo-4-chloro-1H-indazole.

Hand Protection

Dermal absorption is a significant potential route of exposure. Therefore, comprehensive hand protection is mandatory.

  • Double-Gloving: The use of two pairs of gloves is required.[5] The inner glove provides a second barrier in case the outer glove is breached.

  • Glove Material: The inner glove should be a standard nitrile glove. The outer glove should be a chemical-resistant material such as butyl rubber or neoprene.[5][6] It is important to note that polyvinyl chloride (PVC) gloves offer little protection against many chemicals and should be avoided.[7]

  • Glove Integrity: Gloves should be inspected for any signs of degradation or puncture before use. They should be changed regularly, with recommendations often varying from every 30 to 60 minutes, and immediately if contamination is known or suspected.[7]

Eye and Face Protection

To prevent contact with splashes or airborne particles, comprehensive eye and face protection is necessary.

  • Chemical Safety Goggles: These are the minimum requirement for eye protection.[5]

  • Full-Face Shield: A full-face shield must be worn in conjunction with chemical safety goggles, especially when there is a risk of splashing.[5][7]

Body Protection

Protecting the skin on the arms and body is also a critical component of safe handling.

  • Laboratory Coat: A standard lab coat is the minimum requirement.[5]

  • Chemical-Resistant Apron or Coveralls: For procedures with a higher risk of spillage or for handling larger quantities, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[5]

Respiratory Protection

The need for respiratory protection depends on the specific procedure and the potential for aerosolization.

  • Routine Handling: For routine handling of small quantities within a properly functioning chemical fume hood, respiratory protection may not be necessary.[5]

  • High-Risk Procedures: If there is a significant risk of generating aerosols or dusts, or when handling larger quantities, a NIOSH-approved respirator is recommended.[5] For particulates, a respirator with P100 (HEPA) filters is appropriate.[5] For situations with the potential for vapor exposure, a chemical cartridge-type respirator may be required.[7] Any use of respiratory protection requires that the user be fit-tested and trained in accordance with OSHA's Respiratory Protection Standard.[7]

Quantitative Data Summary for a Related Compound

Since specific data for 3,5-Dibromo-4-chloro-1H-indazole is not available, the following table summarizes known data for a related brominated compound as a general reference.

PropertyValue
Molecular Formula C₇H₄BrClN₂ (for 3-Bromo-4-chloro-1H-indazole)
Molecular Weight 231.49 g/mol (for 3-Bromo-4-chloro-1H-indazole)
Appearance Solid
Melting Point 233-234 °C (for 3-Bromo-4-chloro-1H-indazole)[8]
Storage Temperature Room Temperature, in a dry area[3]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 3,5-Dibromo-4-chloro-1H-indazole.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements start Start: Handling 3,5-Dibromo-4-chloro-1H-indazole weighing Weighing small quantities? start->weighing dissolving Dissolving or transferring? weighing->dissolving No ppe_standard Standard PPE: - Lab Coat - Double Nitrile Gloves - Safety Goggles weighing->ppe_standard Yes large_scale Large scale or high splash potential? dissolving->large_scale No ppe_enhanced Enhanced PPE: - Add Face Shield dissolving->ppe_enhanced Yes large_scale->ppe_standard No ppe_max Maximum PPE: - Chemical Resistant Apron/Coverall - Consider Respirator (P100) large_scale->ppe_max Yes

Caption: PPE selection workflow for handling 3,5-Dibromo-4-chloro-1H-indazole.

Operational Procedures and Disposal Plan

Safe Handling Protocol
  • Preparation: Before handling the compound, ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent the release of dust into the laboratory environment. Use a spatula for transfers and handle gently to minimize dust generation.

  • Decontamination: After handling, decontaminate the work area and any equipment used.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4][9] Seek medical attention if irritation persists.[4][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3][9] If they are not breathing, provide artificial respiration.[3][9] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9][10] Seek immediate medical attention.[10]

  • Spill: For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal.[11] For a large spill, evacuate the area and contact your institution's environmental health and safety department.[11]

Disposal Plan

All waste containing 3,5-Dibromo-4-chloro-1H-indazole must be treated as hazardous waste.

  • Waste Categorization: This compound should be disposed of as halogenated organic waste.[11][12] It should not be mixed with non-halogenated waste.[11]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.[11][12] The container must be compatible with the waste and kept closed except when adding waste.[11]

  • Disposal Method: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration.[13][14][15] Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 3,5-Dibromo-4-chloro-1H-indazole, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Personal protective equipment for handling 3,5-DiBr-PAESA. Benchchem.
  • Personal Protective Equipment. US EPA.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • SAFETY DATA SHEET - 3,5-Dibromo-1H-1,2,4-triazole. Fisher Scientific.
  • SAFETY DATA SHEET - 1-Bromo-4-chloro-2-fluorobenzene. TCI Chemicals.
  • SAFETY DATA SHEET - 5-Bromo-2-formylpyridine. Sigma-Aldrich.
  • Catalyst‐ and Oxidant‐Free Electrochemical Halogenation Reactions of 2H‐Indazoles with NaX (X=Cl, Br). Liu, et al. ChemistrySelect.
  • SAFETY DATA SHEET - 5-Bromo-4-fluoro-1-methyl-1H-indazole. Aaronchem.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.
  • SAFETY DATA SHEET DIBROM®. AMVAC.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Recommendations for Chemical Protective Clothing. CDC Stacks.
  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc.
  • 4-Bromo-6-chloro-1H-indazole Safety Data Sheet. Apollo Scientific.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Madridge Publishers.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • SAFETY DATA SHEET - 3-Bromo-1H-indazole. Fisher Scientific.
  • 6-Bromo-4-chloro-1H-indazole. BLD Pharm.
  • 3-Bromo-4-chloro-1H-indazole. Matrix Scientific.
  • SAFETY DATA SHEET - 5-Bromo-1H-indazole-3-carboxylic acid. Fisher Scientific.

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